SAHA-BPyne
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTATGLVGGHVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SAHA-BPyne: Structure, Properties, and Applications
This guide provides a comprehensive overview of this compound, a chemical probe derived from the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It details the structure, chemical properties, and mechanism of action of this compound, along with its applications in proteomic research. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this compound in a research setting.
Core Structure and Chemical Properties
This compound is a trifunctional chemical probe designed for activity-based protein profiling (ABPP) of histone deacetylases. Its structure is based on the core scaffold of SAHA, a potent pan-HDAC inhibitor.[1][2] This core is modified with two key functionalities: a benzophenone (BP) photo-crosslinker and a terminal alkyne handle for bioorthogonal "click" chemistry.[3][4]
The formal name of this compound is N1-hydroxy-N8-[4-[4-[(1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide.[5] Its structure allows it to bind to the active site of HDACs via the SAHA moiety. Upon exposure to ultraviolet (UV) light, the benzophenone group becomes activated and forms a covalent bond with nearby amino acid residues, effectively crosslinking the probe to the enzyme and its associated proteins. The terminal alkyne then serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction, enabling the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment.
| Property | Value | Reference |
| CAS Number | 930772-88-6 | |
| Molecular Formula | C₂₇H₃₁N₃O₅ | |
| Molecular Weight | 477.6 g/mol | |
| SMILES | O=C(CCCCCCC(NO)=O)NC1=CC=C(C(C2=CC=C(NC(CCCC#C)=O)C=C2)=O)C=C1 | |
| Solubility | DMSO: 5 mg/mL, Methanol: 5 mg/mL | |
| UV Absorption Maxima | 231, 305 nm |
Quantitative Data
This compound has been characterized for its efficacy in inhibiting HDAC activity and labeling HDAC complexes in various experimental settings.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for HDAC Activity | ~3 µM | HeLa cell nuclear lysates | |
| Effective Labeling Concentration (Proteomes) | 100 nM | In vitro proteomes | |
| Effective Labeling Concentration (Live Cells) | 500 nM | Live cells |
Mechanism of Action and Biological Activity
This compound functions as an activity-based probe that targets class I and class II histone deacetylases. As a derivative of SAHA, it is a potent inhibitor of these enzymes, binding to the catalytic site and blocking substrate access. This inhibitory action is the basis for its use in profiling HDAC activities.
The probe's mechanism involves a multi-step process. First, the SAHA component directs the molecule to the active site of HDACs within native protein complexes. Upon UV irradiation, the benzophenone moiety covalently crosslinks this compound to the HDAC enzyme itself and to any closely associated proteins within the complex. This "captures" a snapshot of the HDAC interactome at the moment of irradiation. Finally, the alkyne tag allows for the selective attachment of reporter molecules, facilitating the identification and analysis of these captured proteins.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the synthesis of this compound involves the coupling of three key components: a suberoylanilide hydroxamic acid (SAHA) core, a benzophenone-containing linker, and a terminal alkyne tag. The synthesis of SAHA and its analogs typically involves the reaction of suberic anhydride with aniline, followed by conversion to the hydroxamic acid. For this compound, the aniline derivative would be pre-functionalized with the benzophenone and alkyne moieties.
In Vitro Proteome Labeling and Analysis
This protocol is adapted from methodologies described for profiling HDAC complexes in proteomes.
-
Proteome Preparation: Dilute proteome samples to a final concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Probe Incubation: Add this compound to the proteome sample to a final concentration of 100 nM. For competition experiments, pre-incubate a control sample with an excess of SAHA (e.g., 10 µM) before adding this compound.
-
UV Crosslinking: Irradiate the samples with UV light (365 nm) on ice for a specified time (e.g., 2 minutes).
-
Click Chemistry: To the cross-linked sample, add a rhodamine-azide or biotin-azide reporter tag. The click chemistry reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, and a stabilizing ligand such as TBTA or THPTA.
-
Sample Analysis:
-
For SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer, run the gel, and visualize fluorescently tagged proteins using an in-gel fluorescence scanner.
-
For Mass Spectrometry: Precipitate the proteins, enrich for biotinylated proteins (if a biotin tag was used) using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS.
-
References
Principle of SAHA-BPyne as an Activity-Based Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA) is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.
SAHA-BPyne is a trifunctional, activity-based probe derived from SAHA, designed for the comprehensive profiling of HDACs and their associated complexes in native biological systems.[1][2] This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound.
Core Principle and Mechanism of Action
This compound is engineered with three key chemical moieties that enable its function as an activity-based probe:
-
SAHA moiety: This component serves as the recognition element, binding to the active site of HDACs in a manner analogous to the parent inhibitor, suberoylanilide hydroxamic acid.[1] This interaction is driven by the hydroxamic acid group chelating the zinc ion essential for catalysis within the HDAC active site.[3]
-
Benzophenone (BP) moiety: A photo-activatable crosslinker, the benzophenone group, upon exposure to UV light, forms a covalent bond with proximal amino acid residues within the HDAC active site and with closely associated proteins in the HDAC complex.[1] This transforms the reversible binding of the SAHA moiety into an irreversible linkage.
-
Alkyne (BPyne) moiety: A terminal alkyne group functions as a bio-orthogonal handle for "click chemistry." This allows for the specific and efficient attachment of reporter tags, such as fluorophores (e.g., rhodamine-azide) for visualization or biotin-azide for affinity purification and subsequent mass spectrometry-based identification.
The combination of these three elements allows this compound to selectively label active HDAC enzymes and their immediate interacting partners within intact cellular environments or proteomes.
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (HDAC Activity) | ~3 µM | HeLa Cell Nuclear Lysates | |
| In Vitro Labeling Concentration | 100 nM | Proteomes | |
| In Situ (Live Cell) Labeling Concentration | 500 nM | Cultured Cells (e.g., MDA-MB-231) | |
| UV Crosslinking Wavelength | 365 nm | In Vitro and In Situ | |
| In Situ UV Irradiation Time | As little as 5 minutes | Cultured Cells |
Experimental Protocols
In Situ (Live Cell) Labeling of HDACs
This protocol describes the labeling of HDACs in living, cultured mammalian cells.
-
Cell Culture: Plate and culture cells (e.g., MDA-MB-231 human breast cancer cells) to the desired confluency under standard conditions.
-
Probe Incubation: Treat the cells with 500 nM this compound in culture medium. For competitive inhibition controls, co-incubate a separate batch of cells with 500 nM this compound and an excess of SAHA (e.g., 10 µM).
-
UV Crosslinking: Irradiate the cells with 365 nm UV light for a duration of 5-15 minutes on ice.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Click Chemistry: Proceed with the click chemistry protocol for conjugation of a reporter tag.
In Vitro Labeling of HDACs in Proteomes
This protocol is suitable for labeling HDACs in cell lysates or tissue homogenates.
-
Proteome Preparation: Prepare a cell or tissue lysate and determine the protein concentration.
-
Probe Incubation: Dilute the proteome to a final concentration of 1 mg/mL in PBS. Add this compound to a final concentration of 100 nM. For control samples, co-incubate with an excess of SAHA.
-
UV Crosslinking: Irradiate the samples with 365 nm UV light for 1 hour on ice.
-
Click Chemistry: Proceed with the click chemistry protocol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This general protocol can be adapted for conjugating either a fluorescent reporter or a biotin tag to the alkyne handle of this compound-labeled proteins.
-
Reagent Preparation:
-
Azide-reporter stock (e.g., rhodamine-azide or biotin-azide) in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock in DMSO.
-
Copper(II) sulfate (CuSO4) stock in water.
-
-
Reaction Assembly: To the this compound-labeled proteome, add the following reagents in order, vortexing after each addition:
-
Azide-reporter.
-
TCEP.
-
TBTA.
-
CuSO4.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Downstream Analysis: The labeled proteome is now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or enrichment on streptavidin beads followed by mass spectrometry (for biotin tags).
Visualizations
Signaling Pathway: HDAC Regulation of Gene Expression
Caption: HDACs remove acetyl groups, leading to condensed chromatin and gene repression.
Experimental Workflow: Activity-Based Profiling with this compound
Caption: Workflow for labeling, enrichment, and identification of HDACs using this compound.
Logical Relationship: this compound Probe Design
Caption: The trifunctional design of the this compound activity-based probe.
Conclusion
This compound is a powerful chemical tool for the functional investigation of HDACs in complex biological samples. Its innovative design enables not only the identification of active HDAC enzymes but also the characterization of their associated protein complexes. The methodologies outlined in this guide provide a framework for the application of this compound in diverse research contexts, from basic science to drug discovery, facilitating a deeper understanding of the roles of HDACs in health and disease.
References
The Role of SAHA-BPyne in Elucidating Histone Deacetylase Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of SAHA-BPyne, a potent and versatile chemical probe, in the comprehensive profiling of histone deacetylases (HDACs) and their associated complexes. By combining the inhibitory prowess of Suberoylanilide Hydroxamic Acid (SAHA) with the capabilities of photo-crosslinking and bioorthogonal chemistry, this compound has emerged as an invaluable tool for activity-based protein profiling (ABPP), enabling a deeper understanding of the intricate roles of HDACs in cellular processes and disease.
Introduction to this compound: A Trifunctional Probe
This compound is a meticulously engineered molecule derived from the pan-HDAC inhibitor, SAHA.[1][2] Its design incorporates three key functional moieties, each playing a critical role in its utility for HDAC profiling:
-
SAHA Scaffold: The core structure is based on SAHA, which provides the probe with high affinity for the active sites of a broad range of HDACs, particularly Class I and Class II isoforms.[1][3] This ensures that the probe selectively targets these enzymes within the complex cellular proteome.
-
Benzophenone (BP) Photo-crosslinker: This group can be activated by ultraviolet (UV) light to form a covalent bond with nearby amino acid residues.[1] This feature transforms the reversible binding of the SAHA scaffold into an irreversible linkage, effectively "trapping" the probe on its target proteins and their immediate interaction partners.
-
Terminal Alkyne ("Pyne"): This bioorthogonal handle allows for the specific and efficient attachment of reporter tags, such as biotin or fluorescent dyes, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the enrichment and subsequent identification of the labeled proteins.
Mechanism of Action and Experimental Workflow
The application of this compound in HDAC profiling follows a multi-step workflow that leverages its unique chemical properties. This process, known as activity-based protein profiling (ABPP), allows for the identification and quantification of active HDACs and their associated protein complexes in native biological systems, including live cells.
Caption: A generalized workflow for activity-based protein profiling using this compound.
Quantitative Data Summary
The inhibitory activity of SAHA, the parent compound of this compound, has been extensively characterized against various HDAC isoforms. While specific IC50 values for this compound are less commonly reported, its activity is expected to be comparable to SAHA due to the shared pharmacophore. This compound itself has been shown to inhibit HDAC activity in HeLa nuclear lysate with an IC50 of approximately 3 µM.
Table 1: IC50 Values of SAHA against Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 33 ± 1 | |
| HDAC2 | 96 ± 10 | |
| HDAC3 | 20 ± 1 | |
| HDAC6 | 33 ± 3 | |
| HDAC8 | 540 ± 10 | |
| HeLa Cell Lysate (Global) | 200 ± 20 |
Table 2: HDACs and Associated Proteins Identified by this compound Profiling
| Protein Class | Identified Proteins | Reference |
| HDACs | HDAC1, HDAC2, HDAC6 | |
| HDAC-Associated Proteins | CoREST, MBD3, MTA1, MTA2 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published literature.
In Vitro Proteome Labeling with this compound
This protocol is adapted for labeling HDACs in a cell lysate.
-
Proteome Preparation: Dilute cell lysate to a final protein concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Probe Incubation: Add this compound to the proteome sample to a final concentration of 100 nM. For competition experiments, pre-incubate a parallel sample with an excess of free SAHA (e.g., 10 µM) for 30 minutes before adding this compound.
-
UV Crosslinking: Place the samples on ice in a 96-well plate and irradiate at 365 nm using a UV lamp for 60 minutes.
-
Click Chemistry:
-
Prepare a click chemistry cocktail containing:
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)
-
Biotin-azide (final concentration: 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration: 1 mM)
-
-
Add the cocktail to the UV-irradiated proteome and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins by adding methanol, chloroform, and water. Centrifuge to pellet the proteins.
-
Enrichment: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins with trypsin directly on the beads.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Situ HDAC Profiling in Live Cells
This protocol outlines the procedure for labeling HDACs directly within living cells.
-
Cell Culture and Probe Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a final concentration of 500 nM in culture medium. For competition experiments, pre-treat cells with excess SAHA (e.g., 10 µM) for 1 hour before adding this compound.
-
UV Crosslinking: Place the cell culture plates on ice and irradiate with 365 nm UV light for a duration of 5 to 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry, Enrichment, and Analysis: Proceed with the click chemistry reaction, enrichment, and mass spectrometry analysis as described in the in vitro protocol (steps 4-8).
Signaling Pathways Modulated by HDAC Inhibition
Inhibition of HDACs by SAHA (and by extension, this compound) leads to the hyperacetylation of histone and non-histone proteins, resulting in significant changes in gene expression and the activation of various signaling pathways. Two of the most well-documented downstream effects are the induction of apoptosis and cell cycle arrest.
SAHA-Induced Apoptosis Pathway
SAHA has been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c. This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
Caption: Signaling pathway of SAHA-induced apoptosis.
SAHA-Induced Cell Cycle Arrest via p21 Upregulation
A key mechanism by which SAHA induces cell cycle arrest is through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Increased p21 levels lead to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression.
Caption: SAHA-induced p21-mediated cell cycle arrest pathway.
Conclusion
This compound stands as a powerful chemoproteomic tool that has significantly advanced our ability to study HDACs in their native cellular environment. Its trifunctional design enables the selective capture and identification of active HDACs and their associated proteins, providing crucial insights into the composition and dynamics of HDAC complexes. The detailed protocols and understanding of the downstream signaling pathways affected by its parent compound, SAHA, further empower researchers to utilize this probe for novel discoveries in HDAC biology and for the development of next-generation epigenetic therapies.
References
- 1. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based probes for proteomic profiling of histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Benzophenone Crosslinker Function of SAHA-BPyne
This technical guide provides a comprehensive overview of this compound, a trifunctional chemical probe, with a specific focus on the role and mechanism of its benzophenone photo-crosslinker. This compound is an invaluable tool in chemical biology and drug discovery for the activity-based protein profiling (ABPP) of histone deacetylase (HDAC) complexes.
Introduction to this compound
This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a potent, clinically approved pan-HDAC inhibitor known as Vorinostat. The probe is engineered with three key components:
-
SAHA Moiety : Serves as the recognition element, binding with high affinity to the catalytic active site of class I and class II HDACs.[1]
-
Benzophenone (BPyne) Moiety : A photo-activatable crosslinker that, upon exposure to UV light, forms a covalent bond with proximal amino acid residues of the target protein.
-
Terminal Alkyne Tag : A bioorthogonal handle that allows for the attachment of reporter molecules (e.g., biotin or fluorescent dyes) via copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction.[2]
This trifunctional design enables this compound to first bind to its enzymatic targets and then, upon photoactivation, permanently link to them. This covalent capture is essential for the subsequent isolation and identification of HDACs and their associated protein complexes from complex biological samples like cell lysates or even living cells.[2][3]
The Benzophenone Crosslinker: Mechanism of Action
The benzophenone group is a widely used photo-crosslinker in chemical biology due to its relatively specific reactivity and stability.[4] The process of photo-crosslinking is a two-step mechanism:
-
Photoactivation : Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety absorbs a photon and is excited from its ground singlet state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet biradical state.
-
Covalent Bond Formation : This highly reactive triplet state can abstract a hydrogen atom from nearby C-H bonds of amino acid side chains within the protein's binding pocket. This creates a transient protein radical and a ketyl radical on the probe. These two radicals then combine to form a stable, covalent carbon-carbon bond, permanently linking this compound to its target protein.
The key advantage of benzophenone is its preferential reaction with C-H bonds, which are abundant in proteins, making it an effective crosslinker. The UV wavelength used for activation is also less damaging to biological systems compared to shorter wavelengths required by other crosslinkers.
Caption: Mechanism of benzophenone photo-crosslinking.
Quantitative Data
This compound has been characterized for its inhibitory activity and labeling efficiency in various experimental settings. The key quantitative parameters are summarized below.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for HDAC Activity | ~3 µM | HeLa Cell Nuclear Lysate | |
| Labeling Concentration (Proteomes) | 100 nM | Cancer Cell Proteomes | |
| Labeling Concentration (Live Cells) | 500 nM | Live Cancer Cells |
Target Identification using this compound
Proteomic studies have successfully utilized this compound to identify specific HDACs and their associated proteins. The covalent nature of the benzophenone crosslink ensures that even transient or weak protein-protein interactions within an HDAC complex can be captured.
| Identified Protein Targets | Cell Line / System | Significance | Reference |
| HDAC1, HDAC2, HDAC6 | Melanoma Cell Proteomes | Core enzymatic targets of SAHA. | |
| HDAC3 | Ovarian Cancer Lines | Confirmed as a target in different cell types. | |
| HDAC-Associated Proteins | Cancer Cell Proteomes | Demonstrates utility in profiling entire protein complexes. |
Experimental Protocols
The successful application of this compound relies on a precise multi-step experimental workflow.
Probe Incubation and Photo-Crosslinking
-
Preparation of Lysate : Prepare nuclear extracts or whole-cell lysates from cultured cells (e.g., HeLa, MUM2B, MUM2C) using appropriate lysis buffers.
-
Probe Incubation : Add this compound to the cell lysate (final concentration ~100 nM) or incubate with live cells (final concentration ~500 nM). For competition experiments, pre-incubate the lysate with an excess of a competitor inhibitor (e.g., SAHA) before adding this compound.
-
UV Irradiation : Transfer the mixture to a suitable plate (e.g., 96-well) and place it on ice. Irradiate with a long-wave UV lamp (365 nm) for a specified duration (e.g., 30 minutes) to activate the benzophenone crosslinker.
Click Chemistry for Biotin Tagging
-
Reagent Preparation : Prepare a "click" reaction cocktail. A typical cocktail includes:
-
Biotin-azide tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Reaction : Add the click chemistry cocktail to the UV-irradiated lysate and incubate for 1-2 hours at room temperature to conjugate the biotin-azide tag to the alkyne handle of the crosslinked this compound.
Affinity Purification and Proteomic Analysis
-
Streptavidin Enrichment : Add streptavidin-agarose beads to the reaction mixture and incubate (e.g., overnight at 4°C) to capture the biotinylated protein complexes.
-
Washing : Wash the beads extensively with buffers (e.g., PBS, high-salt buffers) to remove non-specifically bound proteins.
-
On-Bead Digestion : Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify proteins by searching the acquired MS/MS spectra against a protein database. Specific targets are determined by comparing spectral counts between the this compound-treated samples and control/competitor-treated samples.
Visualized Workflows and Relationships
References
The Alkyne Tag of SAHA-BPyne: A Gateway for Click Chemistry in Histone Deacetylase Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoylanilide hydroxamic acid (SAHA), a potent pan-histone deacetylase (HDAC) inhibitor, has been a cornerstone in the development of epigenetic therapies. To further elucidate its mechanism of action and identify its protein interaction network, chemical probes derived from SAHA have been engineered. This guide focuses on SAHA-BPyne, a derivative equipped with a terminal alkyne tag, and its pivotal role in click chemistry applications. The alkyne moiety serves as a bioorthogonal handle, enabling the covalent attachment of reporter molecules for the detection, identification, and quantification of this compound's cellular targets. This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the use of this compound in activity-based protein profiling (ABPP).
Introduction to this compound and Click Chemistry
This compound is a chemically modified version of SAHA, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[1] The parent molecule, SAHA, functions by binding to the zinc-containing active site of class I and II HDACs, leading to an accumulation of acetylated histones and non-histone proteins, which in turn affects gene expression and induces cell cycle arrest and apoptosis in cancer cells.[2][3]
This compound is ingeniously designed with two key modifications: a benzophenone photo-crosslinker and a terminal alkyne tag.[4][5] The benzophenone group allows for UV-induced covalent crosslinking to interacting proteins upon binding, while the terminal alkyne serves as a versatile handle for "click chemistry."
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. The most prominent example used in conjunction with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on this compound and an azide-modified reporter tag, such as a fluorophore or a biotin affinity handle. The bioorthogonal nature of the alkyne and azide groups ensures that they react specifically with each other without interfering with native cellular components.
The Role of the Alkyne Tag in Experimental Workflows
The alkyne tag is the linchpin of this compound's utility as a chemical probe. It enables a two-step labeling strategy that overcomes the limitations of using bulky reporter groups directly attached to the inhibitor. A small, non-disruptive alkyne tag is first introduced into the biological system via this compound, which then binds to its target proteins. After binding and photo-crosslinking, the cells are lysed, and the alkyne-tagged proteins are "clicked" to an azide-containing reporter molecule for downstream analysis.
This workflow offers several advantages:
-
Enhanced Cell Permeability: The small size of the alkyne tag minimizes steric hindrance, allowing for efficient cell entry and target engagement in living cells.
-
Reduced Perturbation of Binding: The minimal modification to the SAHA core structure is less likely to interfere with its binding to HDACs.
-
Versatility in Detection: A variety of azide-functionalized reporters can be used, allowing for different detection methods, including fluorescence imaging, Western blotting, and mass spectrometry-based proteomics.
The general experimental workflow is depicted below:
Quantitative Data
The following tables summarize the quantitative data for SAHA and this compound.
Table 1: Inhibitory Activity of SAHA against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 33 ± 1 | |
| HDAC2 | 96 ± 10 | |
| HDAC3 | 20 ± 1 | |
| HDAC6 | 33 ± 3 | |
| HDAC8 | 540 ± 10 |
Table 2: Activity and Labeling Concentrations of this compound
| Parameter | Concentration/Value | Cell Type/System | Reference |
| HDAC Labeling (in proteomes) | 100 nM | Not specified | |
| HDAC Labeling (in live cells) | 500 nM | Not specified | |
| IC50 (HDAC activity) | ~3 µM | HeLa cell nuclear lysates |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source. However, based on the synthesis of SAHA and its analogs, a general retro-synthetic approach can be proposed. The synthesis would likely involve the coupling of a suberic acid derivative, an aniline core modified with the benzophenone photophore, and a terminal alkyne-containing amine, followed by the formation of the hydroxamic acid.
Protocol for Activity-Based Protein Profiling (ABPP) with this compound
This protocol provides a general framework for using this compound to label and identify target proteins in cultured cells. Optimization of concentrations and incubation times may be necessary for different cell lines and experimental goals.
Materials:
-
This compound (from a commercial supplier or synthesized)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for affinity purification, or a fluorescent azide like AF488-Azide for imaging)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
-
Coomassie (Bradford) protein assay reagent
-
SDS-PAGE gels and running buffer
-
Western blot equipment and antibodies (if applicable)
-
Streptavidin beads (for biotin-based enrichment)
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
UV Photo-crosslinking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to induce covalent crosslinking.
-
-
Cell Lysis:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Azide-reporter tag (e.g., 100 µM final concentration)
-
TCEP or sodium ascorbate (e.g., 1 mM final concentration)
-
TBTA ligand (e.g., 100 µM final concentration)
-
CuSO4 (e.g., 1 mM final concentration)
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Downstream Analysis:
-
For In-gel Fluorescence:
-
Precipitate the protein and resuspend in SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
For Affinity Purification and Mass Spectrometry:
-
If using a biotin-azide reporter, incubate the reaction mixture with streptavidin beads to enrich for labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).
-
Analyze the peptides by LC-MS/MS to identify the this compound-labeled proteins.
-
-
Signaling Pathways Affected by SAHA
SAHA's inhibition of HDACs leads to widespread changes in the cellular proteome and signaling networks. Below are diagrams of key pathways modulated by SAHA.
SAHA-Induced Apoptosis Pathway
SAHA can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of Bcl-2 family proteins and the activation of caspases.
SAHA's Effect on the Akt/FOXO3a Signaling Pathway
SAHA has been shown to inhibit the pro-survival Akt signaling pathway, leading to the activation of the pro-apoptotic transcription factor FOXO3a. The precise mechanism of SAHA-induced Akt dephosphorylation may involve the activation of protein phosphatases like PP1.
Conclusion
The alkyne tag on this compound is a powerful tool for chemical biology and drug development. It enables the use of click chemistry for the sensitive and specific labeling of HDACs and their associated protein complexes in native biological systems. This technical guide provides a foundation for researchers to utilize this compound in their studies, from understanding its mechanism of action to identifying novel therapeutic targets. The combination of a potent HDAC inhibitor with the versatility of click chemistry makes this compound an invaluable probe for dissecting the complex roles of HDACs in health and disease.
References
- 1. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Effects and Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) on the Aggressive Phenotypes of Ovarian Carcinoma Cells | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to SAHA-BPyne's Specificity for Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor SAHA-BPyne, with a focus on its specificity and applications in research. This compound is a chemically modified derivative of the well-characterized pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA). The addition of a benzophenone crosslinker and a terminal alkyne tag transforms SAHA into a powerful activity-based protein profiling (ABPP) probe, enabling the identification and characterization of HDACs and their associated complexes in native biological systems.
Core Concept: From Reversible Inhibition to Irreversible Profiling
SAHA is a potent, reversible inhibitor of Class I and Class II histone deacetylases. This compound is engineered to extend this inhibitory action into a tool for proteomic studies[1]. The benzophenone moiety allows for covalent crosslinking to target proteins upon UV irradiation, while the alkyne handle facilitates the attachment of reporter tags (e.g., fluorophores or biotin) via "click chemistry"[1]. This dual functionality allows for the visualization and enrichment of HDACs that are actively engaged by the probe.
Specificity Profile of this compound and its Parent Compound, SAHA
The table below summarizes the isoform-specific inhibitory concentrations (IC50) for the parent compound, SAHA.
| HDAC Isoform | IC50 (nM) | HDAC Class |
| HDAC1 | 33 ± 1 | I |
| HDAC2 | 96 ± 10 | I |
| HDAC3 | 20 ± 1 | I |
| HDAC6 | 33 ± 3 | IIb |
| HDAC8 | 540 ± 10 | I |
This data is for the parent compound SAHA and is intended to provide a reference for the expected specificity of this compound[3]. It is important to note that the addition of the benzophenone and alkyne moieties may influence the binding affinity for specific isoforms.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of SAHA and its analogs is well-documented and typically involves the coupling of suberic acid with an appropriate aniline derivative, followed by the formation of the hydroxamic acid. The synthesis of this compound would involve the incorporation of the benzophenone and alkyne functionalities into the SAHA scaffold.
In Vitro HDAC Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against HDACs using HeLa nuclear extract as a source of HDAC enzymes.
-
Preparation of Reagents :
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to desired concentrations.
-
Use a commercially available HDAC inhibitor drug screening kit containing HeLa nuclear extract, a fluorogenic HDAC substrate, and assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, combine the HeLa nuclear extract, the fluorogenic HDAC substrate, and the assay buffer.
-
Add the various dilutions of this compound to the wells. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP) with this compound
This protocol outlines the general workflow for using this compound to label and identify HDACs in a cellular context.
-
Cell Culture and Treatment :
-
Culture cells of interest (e.g., cancer cell lines) to the desired confluency.
-
Treat the cells with this compound at a suitable concentration (e.g., 500 nM for live cells). A control group without the probe should be included.
-
-
UV Crosslinking :
-
Expose the cells to UV light (e.g., 365 nm) for a short duration to induce photocrosslinking of the benzophenone group to nearby proteins.
-
-
Cell Lysis and Proteome Extraction :
-
Harvest the cells and prepare a cell lysate to extract the proteome.
-
-
Click Chemistry :
-
To the cell lysate, add a reporter tag containing an azide group (e.g., rhodamine-azide for fluorescence detection or biotin-azide for enrichment).
-
Perform the click chemistry reaction to attach the reporter tag to the alkyne group of this compound.
-
-
Analysis :
-
For visualization : Separate the labeled proteins by SDS-PAGE and visualize the tagged proteins using an appropriate imaging system (e.g., fluorescence scanner).
-
For identification : Use the biotin-tagged proteins for affinity purification on streptavidin beads. The enriched proteins can then be identified by mass spectrometry.
-
Visualizations
Conclusion
This compound is a valuable chemical probe for the study of histone deacetylases. Its design, based on the pan-HDAC inhibitor SAHA, allows for the covalent labeling and subsequent identification of active HDACs and their associated protein complexes within a native cellular environment. While isoform-specific inhibitory data for this compound is not yet available, the well-established profile of its parent compound, SAHA, suggests a broad-spectrum activity against Class I and IIb HDACs. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to utilize this compound in their investigations into the roles of HDACs in health and disease.
References
An In-depth Technical Guide to Activity-Based Protein Profiling with SAHA-BPyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the chemical probe SAHA-BPyne. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to understand and implement this powerful chemoproteomic technique for the study of histone deacetylases (HDACs) and their associated complexes.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate representation of the functional proteome.[1]
The core of ABPP lies in the design of activity-based probes (ABPs). These probes typically consist of three key components: a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a reporter tag (such as a fluorophore or biotin) for visualization and enrichment, and a linker that connects the reactive group to the tag.[2] For in situ or in vivo studies where cell permeability is a concern, a two-step "click chemistry" approach is often employed. In this strategy, the bulky reporter tag is replaced with a small, bioorthogonal handle, such as an alkyne or azide group.[3] Following labeling, a corresponding reporter tag with a complementary handle is attached via a highly specific and efficient click chemistry reaction.[3]
This compound: A Chemical Probe for HDAC Profiling
This compound is a state-of-the-art activity-based probe specifically designed for the profiling of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
The design of this compound is a sophisticated integration of three functional moieties:
-
Suberoylanilide Hydroxamic Acid (SAHA): This component serves as the recognition element, directing the probe to the active site of class I and II HDACs. SAHA is a well-characterized, potent, and reversible HDAC inhibitor that chelates the zinc ion essential for catalysis.
-
Benzophenone (BP): A photo-reactive group that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues. This feature transforms the reversible interaction of the SAHA moiety into an irreversible covalent linkage, permanently tagging the target protein.
-
Alkyne (BPyne): A terminal alkyne handle that enables the subsequent attachment of a reporter tag (e.g., biotin-azide or a fluorescent-azide) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
This trifunctional design allows for the specific and covalent labeling of active HDACs and their closely associated proteins within their native cellular environment.
Experimental Workflow for ABPP with this compound
The following sections outline a comprehensive experimental workflow for utilizing this compound to identify and quantify HDACs and their interacting partners from cell culture.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human cancer cell lines) at an appropriate density and allow them to adhere and grow overnight.
-
This compound Labeling: Treat the cells with the desired concentration of this compound (typically in the range of 100 nM for in vitro proteome labeling and 500 nM for live-cell labeling) or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 1-4 hours) under standard cell culture conditions.
-
UV Crosslinking: To induce covalent bond formation, expose the cells to UV light (e.g., 365 nm) on ice for a specified duration (e.g., 15-30 minutes).
Cell Lysis and Proteome Preparation
-
Harvesting: After UV crosslinking, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Homogenization: Further lyse the cells by sonication or other mechanical disruption methods on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the this compound-labeled proteins) with the click chemistry reagents. A typical reaction mixture includes:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Azide-functionalized reporter tag (e.g., biotin-azide)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
Protein Enrichment
-
Bead Preparation: Prepare streptavidin-conjugated agarose or magnetic beads by washing them with PBS.
-
Binding: Add the click chemistry reaction mixture to the prepared streptavidin beads and incubate at 4°C with gentle rotation for a specified time (e.g., 1-2 hours) to allow for the binding of the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:
-
PBS containing SDS
-
High-salt buffer (e.g., 1 M KCl)
-
Urea solution
-
PBS
-
On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., dithiothreitol, DTT) and incubate at an elevated temperature (e.g., 60°C). After cooling, add an alkylating agent (e.g., iodoacetamide, IAA) and incubate in the dark.
-
Trypsin Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing trypsin and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Desalting: Desalt the collected peptide solution using a C18 StageTip or a similar solid-phase extraction method.
-
Sample Preparation for Mass Spectrometry: Dry the desalted peptides in a vacuum concentrator and resuspend them in a buffer suitable for mass spectrometry analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Sequest, Mascot) to identify the proteins.
-
Quantitative Analysis: Perform label-free quantification (e.g., spectral counting or precursor intensity-based methods) to determine the relative abundance of the identified proteins between the this compound-treated and control samples.
-
Data Filtering and Target Identification: Identify specific targets of this compound by filtering the data for proteins that are significantly enriched in the this compound-treated samples compared to the controls.
Data Presentation
Quantitative data from ABPP-MudPIT experiments can be effectively summarized in tables to facilitate the identification of high-confidence targets. The following table is a representative example of how such data can be presented, showcasing the spectral counts of identified proteins in control and this compound treated samples.
| Protein | Gene | Control (Spectral Counts) | This compound Treated (Spectral Counts) | Fold Change (Treated/Control) |
| Histone deacetylase 1 | HDAC1 | 2 | 58 | 29.0 |
| Histone deacetylase 2 | HDAC2 | 3 | 65 | 21.7 |
| Histone deacetylase 3 | HDAC3 | 1 | 35 | 35.0 |
| Histone deacetylase 6 | HDAC6 | 0 | 25 | - |
| Retinoblastoma-binding protein 4 | RBBP4 | 1 | 42 | 42.0 |
| Retinoblastoma-binding protein 7 | RBBP7 | 2 | 48 | 24.0 |
| MTA1 | MTA1 | 0 | 15 | - |
| MBD3 | MBD3 | 1 | 28 | 28.0 |
Note: This table is a hypothetical representation based on typical results from such experiments. Actual values will vary depending on the experimental conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ABPP using this compound.
This compound Mechanism of Action
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Guide to Activity-Based Protein Profiling (ABPP): Principles and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing the HDAC Interactome: Application Notes for SAHA-BPyne-based Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of SAHA-BPyne, a potent chemical probe, in the proteomic analysis of Histone Deacetylase (HDAC) complexes. By combining the specificity of the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) with a photo-activatable crosslinker and an enrichment tag, this compound allows for the covalent capture and subsequent identification of HDACs and their associated proteins from native biological systems.[1][2]
Introduction to this compound
This compound is a trifunctional chemical probe designed for activity-based protein profiling (ABPP) of HDACs.[1] Its structure comprises three key moieties:
-
A SAHA-based headgroup: This provides high-affinity binding to the active site of both class I and class II HDACs.
-
A benzophenone photocrosslinker: Upon exposure to UV light, this group forms a covalent bond with proximal proteins, effectively "trapping" the interacting partners.
-
A terminal alkyne handle: This "clickable" tag enables the specific and efficient enrichment of probe-labeled proteins using azide-functionalized resins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
This innovative design allows for the capture not only of the HDAC enzymes themselves but also of the components of their multi-protein complexes, providing a snapshot of the functional HDAC interactome.[2]
Experimental Applications
The use of this compound enables a range of applications in the study of HDAC biology and drug development, including:
-
Identification of HDAC complex components: Elucidate the composition of various HDAC complexes in different cell types and states.
-
Profiling inhibitor selectivity: Assess the engagement of small molecule inhibitors with specific HDAC complexes in a cellular context.
-
Understanding dynamic interactions: Investigate changes in HDAC complex composition in response to cellular signals or drug treatment.
-
Target discovery and validation: Identify novel protein-protein interactions within the HDAC signaling network as potential therapeutic targets.
Quantitative Analysis of HDAC Complexes
A key advantage of the this compound-based proteomic workflow is the ability to perform quantitative analysis of identified proteins. By comparing the abundance of proteins enriched from this compound-treated samples versus control samples (e.g., DMSO-treated or competition with excess SAHA), researchers can confidently identify specific interactors. Label-free quantification methods, such as spectral counting, are commonly employed for this purpose.[2]
Table 1: Representative Quantitative Data of Proteins Enriched with this compound from a Cancer Cell Line Proteome
| Protein | Gene | Function | Spectral Counts (this compound) | Spectral Counts (DMSO Control) | Fold Change |
| Histone deacetylase 1 | HDAC1 | Histone deacetylation, transcriptional repression | 152 | 5 | 30.4 |
| Histone deacetylase 2 | HDAC2 | Histone deacetylation, transcriptional repression | 138 | 3 | 46.0 |
| Histone deacetylase 6 | HDAC6 | Tubulin deacetylation, protein trafficking | 75 | 2 | 37.5 |
| REST corepressor 1 | RCOR1 | Corepressor for REST transcription factor | 98 | 1 | 98.0 |
| Methyl-CpG-binding domain protein 3 | MBD3 | Component of the NuRD complex | 85 | 2 | 42.5 |
| Metastasis associated 1 | MTA1 | Component of the NuRD complex | 62 | 0 | - |
| Retinoblastoma-binding protein 4 | RBBP4 | Component of multiple chromatin-remodeling complexes | 110 | 4 | 27.5 |
| G-protein pathway suppressor 2 | GPS2 | Component of the NCoR complex | 45 | 1 | 45.0 |
Note: The data presented in this table is a representative example compiled from typical results of this compound experiments and does not represent data from a single specific publication. The spectral counts are hypothetical to illustrate the principle of quantitative analysis.
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in the proteomic analysis of HDAC complexes using this compound.
Protocol 1: Live Cell Labeling with this compound
This protocol describes the treatment of live cells with this compound to label HDACs and their associated proteins in their native environment.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
SAHA (for competition control, stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV irradiation source (e.g., 365 nm UV lamp)
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Probe Treatment:
-
For each experimental condition, aspirate the culture medium.
-
Add fresh, serum-free medium containing the desired concentration of this compound (typically 100-500 nM).
-
For competition controls, pre-incubate cells with a 100-fold excess of free SAHA for 30 minutes before adding this compound.
-
Incubate cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
UV Crosslinking:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Place the cell culture plate on ice and irradiate with UV light (365 nm) for 15-30 minutes. Ensure the UV source is at a consistent distance from the cells.
-
-
Cell Harvesting:
-
After irradiation, scrape the cells into ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: Cell Lysis and Click Chemistry
This protocol details the lysis of this compound-labeled cells and the subsequent "click" reaction to attach a biotin tag for affinity purification.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Copper(II) sulfate (CuSO4) stock solution
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution
-
Azide-PEG3-Biotin stock solution
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble proteome) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (1-2 mg)
-
Azide-PEG3-Biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein by adding a 4:1:3 mixture of methanol:chloroform:water to the reaction mixture.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the upper aqueous layer and the lower chloroform layer, leaving the protein pellet at the interface.
-
Wash the pellet with methanol and centrifuge again.
-
Air-dry the protein pellet.
-
Protocol 3: Affinity Purification and On-Bead Digestion
This protocol outlines the enrichment of biotin-tagged proteins using streptavidin beads and subsequent on-bead digestion for mass spectrometry analysis.
Materials:
-
Dried protein pellet from Protocol 2
-
Resuspension buffer (e.g., 6 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash buffer 1 (e.g., 1% SDS in PBS)
-
Wash buffer 2 (e.g., 6 M Urea in PBS)
-
Wash buffer 3 (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in resuspension buffer.
-
Affinity Purification:
-
Incubate the solubilized protein with pre-washed streptavidin-agarose beads for 2 hours at room temperature with rotation.
-
Centrifuge to collect the beads and discard the supernatant.
-
Wash the beads sequentially with Wash buffer 1, Wash buffer 2, and Wash buffer 3. Perform each wash three times.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50 mM Ammonium Bicarbonate and combine the supernatants.
-
Acidify the peptide solution with formic acid for mass spectrometry analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound based proteomic analysis of HDAC complexes.
HDAC-mediated Transcriptional Repression
References
In Situ Profiling of Histone Deacetylases (HDACs) in Tissues with SAHA-BPyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in situ profiling of histone deacetylases (HDACs) in tissue samples using the activity-based probe, SAHA-BPyne. This compound is a chemical probe derived from the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It is engineered with a benzophenone moiety for UV-light-induced covalent crosslinking to target proteins and a terminal alkyne for subsequent bio-orthogonal "click" chemistry conjugation.[1] This allows for the specific labeling, identification, and quantification of active HDAC enzymes and their associated protein complexes directly within the complex environment of a tissue sample.
The ability to profile HDAC activity in situ is crucial for understanding their roles in normal physiology and disease, as well as for the development and validation of novel HDAC inhibitors. Traditional methods often rely on cell lysates, which can disrupt native protein complexes and alter enzymatic activity.[2] The this compound-based approach preserves the cellular and tissue architecture, providing a more accurate snapshot of HDAC activity in a physiologically relevant context.
Principle of the Method
The in situ profiling of HDACs using this compound involves a multi-step process that begins with the treatment of tissue sections with the probe. The SAHA moiety of the probe binds to the active site of HDACs. Upon exposure to UV light, the benzophenone group is activated, forming a covalent bond with the enzyme or closely associated proteins. Following crosslinking, the alkyne handle of the probe is available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the conjugation of a reporter tag, such as a fluorophore for imaging or biotin for enrichment and subsequent proteomic analysis by mass spectrometry.
Data Presentation
The following tables summarize quantitative data on the application of this compound for HDAC profiling.
Table 1: this compound Probe Characteristics
| Characteristic | Value | Reference |
| Target Classes | Class I and Class II HDACs | [1] |
| IC₅₀ (HeLa cell nuclear lysate) | ~3 µM | [3] |
| Labeling Concentration (in proteomes) | 100 nM | [3] |
| Labeling Concentration (in live cells) | 500 nM |
Table 2: HDACs and Associated Proteins Identified by this compound Pulldown and Mass Spectrometry in Cancer Cell Lines
| Protein Identified | Function | Cell Line(s) | Reference |
| HDAC1 | Histone Deacetylase | Melanoma, Ovarian | |
| HDAC2 | Histone Deacetylase | Melanoma, Ovarian | |
| HDAC3 | Histone Deacetylase | Ovarian | |
| HDAC6 | Histone Deacetylase | Melanoma | |
| MBD3 | Component of NuRD complex | Melanoma | |
| MTA1 | Component of NuRD complex | Melanoma | |
| MTA2 | Component of NuRD complex | Melanoma | |
| p66β | Component of NuRD complex | Melanoma | |
| CoREST | Component of CoREST complex | Melanoma |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in the in situ profiling of HDACs in tissues using this compound.
Protocol 1: Tissue Preparation and this compound Labeling
This protocol describes the preparation of frozen tissue sections and subsequent labeling with the this compound probe.
Materials:
-
Freshly dissected tissue
-
Isopentane, cooled on dry ice
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Gelatin-coated microscope slides
-
This compound probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde Fixative Solution (optional, for fixed tissues)
-
Sucrose Solution (for perfusion)
Procedure:
-
Tissue Freezing: Immediately snap-freeze fresh tissue in isopentane pre-chilled with dry ice. Store the frozen tissue at -70°C until sectioning. Do not allow the tissue to thaw before cutting.
-
Cryosectioning: Embed the frozen tissue in OCT compound. Cut frozen sections at a thickness of 5-10 µm using a cryostat set to a temperature between -15°C and -23°C. Mount the sections onto gelatin-coated histological slides.
-
Probe Incubation:
-
Prepare a working solution of this compound in ice-cold PBS. A starting concentration of 500 nM is recommended for in situ labeling.
-
Gently cover the tissue sections with the this compound solution.
-
For competition experiments, pre-incubate a parallel set of sections with a 10 µM solution of SAHA in PBS for 30 minutes before adding the this compound solution containing 10 µM SAHA.
-
Incubate the slides in a humidified chamber at 4°C for 1-2 hours.
-
Protocol 2: UV Crosslinking
This protocol details the UV irradiation step to covalently link the this compound probe to its target proteins.
Materials:
-
UV crosslinker with a 365 nm light source
-
Ice-cold PBS
Procedure:
-
Washing: After incubation with the probe, gently wash the tissue sections three times with ice-cold PBS to remove unbound this compound.
-
UV Irradiation:
-
Place the slides on a pre-chilled surface inside the UV crosslinker.
-
Irradiate the sections with 365 nm UV light. An energy setting of 400 mJoules/cm² is a good starting point. The optimal irradiation time may need to be determined empirically but typically ranges from 5 to 15 minutes.
-
Ensure the tissue sections remain cool during irradiation to prevent heat-induced artifacts.
-
Protocol 3: In Situ Click Chemistry
This protocol describes the conjugation of a reporter molecule (e.g., biotin-azide for pulldown or a fluorescent azide for imaging) to the alkyne-tagged proteins in the tissue section.
Materials:
-
Click Chemistry Reaction Buffer (e.g., PBS)
-
Biotin-azide or fluorescent-azide reporter tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Ice-cold PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
Prepare a working solution of the azide reporter tag in a suitable solvent (e.g., DMSO).
-
-
Prepare Click Reaction Mix: In an Eppendorf tube, mix the following reagents in order:
-
Click Chemistry Reaction Buffer
-
Azide reporter tag (final concentration typically 10-50 µM)
-
CuSO₄ and THPTA (pre-mixed in a 1:5 molar ratio, final copper concentration typically 50-100 µM)
-
Freshly prepared sodium ascorbate (final concentration typically 1-5 mM) to initiate the reaction.
-
-
Incubation:
-
Gently overlay the tissue sections with the freshly prepared click reaction mix.
-
Incubate in a dark, humidified chamber at room temperature for 1 hour.
-
-
Washing:
-
Gently wash the sections three times with PBS to remove excess click chemistry reagents.
-
The tissue sections are now ready for downstream applications such as imaging or protein extraction for pulldown and mass spectrometry.
-
Protocol 4: Protein Extraction, Pulldown, and Western Blotting
This protocol is for the enrichment of this compound-labeled proteins for identification by mass spectrometry or validation by Western blotting. This protocol assumes a biotin-azide tag was used.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HDAC1, anti-HDAC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Scrape the tissue sections from the slides into a microcentrifuge tube containing ice-cold lysis buffer.
-
Lyse the tissue by sonication or mechanical disruption on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Streptavidin Pulldown:
-
Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound for in situ HDAC profiling.
Caption: Experimental workflow for in situ HDAC profiling.
References
Application Notes and Protocols for Studying HDAC-Associated Proteins Using SAHA-BPyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAHA-BPyne, a potent activity-based probe, to investigate histone deacetylase (HDAC) associated proteins and their complexes. The protocols detailed below cover the entire workflow, from cell treatment to mass spectrometry-based protein identification, enabling researchers to elucidate the composition and dynamics of HDAC interactomes.
Introduction to this compound
Suberoylanilide hydroxamic acid (SAHA) is a well-characterized inhibitor of class I and II histone deacetylases (HDACs). This compound is a derivative of SAHA designed for activity-based protein profiling (ABPP). It incorporates two key functionalities: a benzophenone moiety for UV light-induced covalent crosslinking to interacting proteins and a terminal alkyne group for the attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This allows for the specific capture and identification of HDACs and their closely associated proteins from complex biological samples.[3]
The mechanism involves this compound binding to the active site of HDACs. Upon UV irradiation, the benzophenone group forms a covalent bond with both the HDAC enzyme and any proteins in close proximity.[3] The alkyne tag then allows for the selective attachment of a biotin-azide tag, enabling enrichment of the crosslinked protein complexes on avidin-conjugated beads for subsequent analysis by mass spectrometry.[3]
Key Applications
-
Identification of novel HDAC-interacting proteins and complex members.
-
Profiling the selectivity of HDAC inhibitors within a cellular context.
-
Studying the dynamic changes in HDAC complexes in response to cellular stimuli or drug treatment.
-
Comparative analysis of HDAC interactomes across different cell types or disease states.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound, compiled from various studies.
| Parameter | Value | Cell/System Type | Reference |
| Probe Concentration (Proteomes) | 100 nM | Cancer cell proteomes | |
| Probe Concentration (Live Cells) | 500 nM | Live cancer cells | |
| IC50 for HDAC Activity | ~3 µM | HeLa cell nuclear lysates | |
| UV Crosslinking Wavelength | 350-360 nm | General for benzophenone probes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the overall experimental workflow.
Caption: Mechanism of this compound photo-crosslinking with an HDAC complex.
Caption: Overall experimental workflow for studying HDAC-associated proteins.
Experimental Protocols
Materials and Reagents:
-
This compound (probe)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Biotin-azide tag
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Streptavidin or avidin-conjugated agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
Protocol 1: Cell Treatment and UV Crosslinking
-
Cell Culture: Culture cells of interest to the desired confluency (typically 80-90%).
-
Probe Incubation: Treat cells with this compound at a final concentration of 500 nM in serum-free media. For proteome lysates, use 100 nM. Incubate for the desired time (e.g., 1-4 hours) at 37°C in the dark.
-
Control Sample: Prepare a control sample by co-incubating cells with this compound and an excess of free SAHA (e.g., 50 µM) to competitively inhibit probe binding.
-
UV Crosslinking: Wash the cells twice with ice-cold PBS to remove unbound probe. Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes using a UV crosslinker. The optimal time should be determined empirically.
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Lysis: After UV crosslinking, lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Further lyse the cells by sonication or passage through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry for Biotin-Azide Tagging
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing 1-5 mg of protein) with the click chemistry reagents. The final concentrations should be optimized, but a starting point is:
-
Biotin-azide tag: 25 µM
-
THPTA: 100 µM
-
CuSO4: 20 µM
-
-
Initiation: Add freshly prepared sodium ascorbate to a final concentration of 300 µM to initiate the reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
Protocol 4: Affinity Purification of Crosslinked Complexes
-
Bead Preparation: Wash streptavidin- or avidin-conjugated agarose beads with lysis buffer.
-
Binding: Add the bead slurry to the lysate from the click chemistry reaction and incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Perform a series of washes with increasing stringency, for example:
-
3 washes with lysis buffer
-
3 washes with high-salt buffer (e.g., PBS + 1 M NaCl)
-
3 washes with PBS
-
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate for 20 minutes in the dark to alkylate cysteine residues.
-
Trypsin Digestion: Add mass spectrometry grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a high organic solvent concentration (e.g., 50% ACN, 0.1% formic acid) to recover any remaining peptides.
-
Desalting: Combine the peptide eluates and desalt using a C18 StageTip or ZipTip.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Protocol 6: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify the proteins.
-
Data Filtering: Identify specific targets of this compound by filtering the data for proteins that are significantly enriched in the this compound-treated samples compared to the control samples (co-treated with excess SAHA).
By following these detailed protocols, researchers can effectively employ this compound to gain valuable insights into the complex and dynamic world of HDAC-associated proteins.
References
Quantitative Proteomics Using SAHA-BPyne and SILAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of chemical biology and quantitative proteomics has opened new avenues for understanding drug-protein interactions and their downstream cellular effects. This document provides detailed application notes and protocols for a powerful chemoproteomic strategy that combines Suberoylanilide Hydroxamic Acid (SAHA)-BPyne, a photo-reactive and clickable probe, with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the quantitative analysis of protein targets and cellular pathways.
SAHA is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial in regulating gene expression through chromatin modification.[1][2] By identifying the direct targets and off-targets of SAHA and quantifying changes in the proteome upon its binding, researchers can gain deeper insights into its mechanism of action, identify biomarkers, and discover new therapeutic opportunities. SAHA-BPyne is a derivative of SAHA engineered with a benzophenone group for UV-induced covalent cross-linking to interacting proteins and a terminal alkyne for subsequent "click" chemistry-mediated enrichment.[3]
SILAC is a metabolic labeling technique that enables accurate relative quantification of proteins between different cell populations.[4][5] Cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids. Upon mixing the cell populations, the relative abundance of proteins can be precisely determined by mass spectrometry, as chemically identical peptides will exhibit a characteristic mass shift.
This combined approach allows for the specific enrichment of this compound-bound proteins while simultaneously quantifying global changes in protein expression, providing a comprehensive view of the drug's impact on the cellular proteome.
Application Notes
This methodology is particularly suited for:
-
Target Deconvolution: Unbiased identification of the direct binding partners (on-targets) and unintended interactors (off-targets) of SAHA in a cellular context.
-
Quantitative Analysis of Drug-Protein Interactions: Quantifying the extent of target engagement and identifying proteins that show differential binding in response to various stimuli or in different cellular states.
-
Pathway Analysis: Elucidating the signaling pathways and cellular processes that are modulated by SAHA treatment by quantifying changes in the abundance of key regulatory proteins.
-
Biomarker Discovery: Identifying proteins whose expression or interaction with SAHA is altered in disease models, which can serve as potential biomarkers for drug efficacy or patient stratification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical quantitative proteomics experiment using this compound and SILAC.
Protocol 1: SILAC Labeling and Cell Culture
-
Cell Line Selection: Choose a cell line appropriate for the biological question. Ensure the cell line can be efficiently labeled with SILAC.
-
SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine. Supplement the "light" medium with normal L-lysine and L-arginine, and the "heavy" medium with stable isotope-labeled L-lysine (e.g., 13C6-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine). Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.
-
Verification of Labeling Efficiency: After the adaptation phase, perform a small-scale protein extraction and mass spectrometry analysis to confirm >95% incorporation of the heavy amino acids.
Protocol 2: this compound Treatment and UV Cross-linking
-
Cell Plating: Plate the "light" and "heavy" SILAC-labeled cells in separate dishes at a suitable density.
-
This compound Treatment:
-
Control ("Light" Cells): Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Treatment ("Heavy" Cells): Treat the "heavy" labeled cells with an optimized concentration of this compound (typically in the low micromolar range, e.g., 1-5 µM) for a predetermined duration (e.g., 4-6 hours).
-
-
UV Cross-linking:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
-
Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent cross-linking of the this compound probe to its interacting proteins.
-
Protocol 3: Cell Lysis and Protein Extraction
-
Cell Harvesting: After UV cross-linking, wash the cells again with ice-cold PBS and harvest them by scraping.
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the lysates to shear cellular DNA and ensure complete lysis.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
Protocol 4: Click Chemistry and Enrichment of this compound-labeled Proteins
-
Protein Lysate Mixing: Combine equal amounts of protein from the "light" (control) and "heavy" (this compound treated) lysates.
-
Click Reaction: To the mixed lysate, add the following click chemistry reagents:
-
Biotin-azide (or another azide-containing reporter tag)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking to allow for the cycloaddition reaction between the alkyne group on this compound and the azide group on the biotin tag.
-
Enrichment:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotin-tagged proteins to bind to the streptavidin beads.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Protocol 5: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing dithiothreitol (DTT) and incubate to reduce disulfide bonds. Then, add iodoacetamide (IAA) to alkylate the free cysteines.
-
Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a solution containing formic acid. Desalt the combined peptide solution using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
Protocol 6: Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant) to search the raw MS/MS data against a protein database (e.g., UniProt) for peptide and protein identification.
-
SILAC Quantification: The software will automatically quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
Data Filtering and Statistical Analysis: Filter the identified proteins for high confidence identifications. Perform statistical analysis to identify proteins that are significantly enriched in the this compound treated sample (direct binders) and those whose overall expression levels are significantly altered (downstream effects).
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, STRING) to perform gene ontology (GO) enrichment analysis and pathway analysis on the lists of significantly regulated proteins to identify the biological processes and signaling pathways affected by SAHA.
Quantitative Data Presentation
The following tables summarize representative quantitative proteomics data from studies investigating the effects of SAHA on the cellular proteome. This data, while not from a this compound specific experiment, illustrates the type of quantitative information that can be obtained with the described workflow.
Table 1: Proteins Significantly Up-regulated by SAHA Treatment in Neuroblastoma Cells
| Protein Name | Gene Name | Fold Change (SAHA/Control) | p-value |
| Histone H2B type 1-K | HIST1H2BK | 3.5 | <0.05 |
| Histone H4 | HIST1H4A | 3.2 | <0.05 |
| Histone H3.3 | H3F3B | 2.8 | <0.05 |
| 14-3-3 protein zeta/delta | YWHAZ | 2.5 | <0.05 |
| Peroxiredoxin-1 | PRDX1 | 2.3 | <0.05 |
| Data adapted from a study on neuroblastoma cells treated with SAHA. |
Table 2: Proteins Significantly Down-regulated by SAHA Treatment in Neuroblastoma Cells
| Protein Name | Gene Name | Fold Change (SAHA/Control) | p-value |
| Proliferating cell nuclear antigen | PCNA | 0.4 | <0.05 |
| DNA replication licensing factor MCM7 | MCM7 | 0.5 | <0.05 |
| Ribosomal protein S6 | RPS6 | 0.6 | <0.05 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 0.6 | <0.05 |
| Eukaryotic translation initiation factor 4A-I | EIF4A1 | 0.7 | <0.05 |
| Data adapted from a study on neuroblastoma cells treated with SAHA. |
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for quantitative proteomics using this compound and SILAC.
Caption: Key signaling pathways modulated by the HDAC inhibitor SAHA.
References
- 1. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting non-specific binding of SAHA-BPyne
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SAHA-BPyne, a chemical probe for profiling histone deacetylase (HDAC) complexes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound, with a focus on identifying and mitigating non-specific protein binding.
Q1: What is this compound and how does it work?
This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a potent pan-inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3] The molecule is engineered with two key modifications:
-
A benzophenone (BP) moiety, which is a photo-activatable crosslinker. Upon exposure to UV light, it forms a covalent bond with nearby interacting proteins.
-
A terminal alkyne (pyne) group, which serves as a handle for bioorthogonal "click chemistry" reactions.[4][5] This allows for the attachment of a reporter tag, such as biotin (for affinity purification) or a fluorophore (for imaging).
The primary application of this compound is in activity-based protein profiling (ABPP) to identify and characterize HDACs and their associated protein complexes in cell lysates or living cells.
Q2: What are the most common causes of high background or non-specific binding in my this compound pulldown experiment?
High background is a frequent issue in affinity purification experiments and can obscure true interactors. The most common causes include:
-
Excessive Probe Concentration: Using too much this compound can lead to off-target binding and increased non-specific interactions.
-
Insufficient Washing: Inadequate washing of the streptavidin beads after enrichment fails to remove proteins that are weakly or non-specifically bound to the beads, the probe, or the bait protein.
-
Suboptimal Lysis and Wash Buffers: The composition of your buffers, particularly the type and concentration of detergents and salts, is critical for minimizing non-specific binding.
-
"Sticky" Proteins: Some proteins are inherently prone to non-specific binding to affinity matrices (e.g., streptavidin beads).
-
Inadequate Blocking of Beads: Failure to properly block the streptavidin beads before adding the cell lysate can result in proteins binding directly to the bead surface.
-
Lack of Proper Controls: Without appropriate controls, it is impossible to distinguish true specific binders from non-specific background proteins.
Q3: How do I determine the optimal concentration of this compound for my experiment?
Optimizing the probe concentration is a critical first step. The ideal concentration should be high enough to label the target HDACs but low enough to minimize off-target effects. Published studies have used concentrations around 100 nM in proteomes and 500 nM in live cells.
Recommended Optimization Protocol:
-
Perform a dose-response experiment. Treat your cells or cell lysate with a range of this compound concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM).
-
Proceed with the click chemistry and affinity purification steps.
-
Analyze the results by Western blot. Probe for a known HDAC (e.g., HDAC1) and a known abundant, non-HDAC protein (e.g., GAPDH or Tubulin) to assess background binding.
-
Select the lowest concentration that gives a robust signal for the target HDAC with minimal signal for the background protein.
Q4: What are the essential controls for a this compound experiment?
To confidently identify specific binding partners, you must include the following controls in your experiment:
-
No-Probe Control (- Probe): This sample goes through the entire experimental workflow, including UV crosslinking, click chemistry, and pulldown, but without the addition of this compound. This control identifies proteins that bind non-specifically to the streptavidin beads.
-
Competitive Inhibition Control (+ Competitor): In this sample, cells or lysate are pre-incubated with an excess of the parent inhibitor, SAHA, before adding the this compound probe. SAHA will occupy the active sites of its target proteins (HDACs), preventing the binding of this compound. True interactors should be significantly less abundant in this sample compared to the probe-only sample.
-
DMSO/Vehicle Control: This ensures that the solvent used to dissolve the probe and inhibitor (typically DMSO) does not affect the results.
Q5: My competitive inhibition control is not working. What should I do?
If you do not see a reduction in the signal of your target protein in the competitive inhibition sample, consider the following:
-
Insufficient Competitor Concentration: Ensure you are using a sufficient excess of the competitor (SAHA). A 50- to 100-fold molar excess over the probe is a common starting point.
-
Inadequate Pre-incubation Time: Allow sufficient time for the competitor to bind to its targets before adding this compound. A pre-incubation of 30-60 minutes is typically recommended.
-
Protein may be a Non-Specific Binder: If a protein is not competed away by SAHA, it is likely a non-specific binder. Its interaction with this compound is not occurring at the SAHA-binding site.
-
Verify Competitor Activity: Ensure that your stock of SAHA is active and has not degraded.
Visualized Workflows and Logic
This compound Experimental Workflow
The following diagram outlines the key steps in a typical activity-based protein profiling experiment using this compound.
Troubleshooting Non-Specific Binding
This decision tree provides a logical workflow for diagnosing and resolving high background issues.
HDAC Signaling Context
SAHA functions by inhibiting HDACs, which play a crucial role in regulating gene expression through chromatin remodeling.
Key Experimental Protocol
Protocol: this compound Pulldown from Cell Lysate for Mass Spectrometry
This protocol provides a general framework. Optimization of buffer components, concentrations, and incubation times is highly recommended.
1. Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Harvest cells, wash with cold PBS, and pellet by centrifugation. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine protein concentration using a BCA or Bradford assay.
2. Probe Labeling and Competition: a. Aliquot 1 mg of protein lysate for each condition (Probe, +Competitor, -Probe). b. For the +Competitor sample, add SAHA to a final concentration of 25 µM. Incubate at 4°C for 30 minutes. c. For the Probe and +Competitor samples, add this compound to a final concentration of 500 nM. For the -Probe sample, add an equivalent volume of DMSO. d. Incubate all samples for 1 hour at 4°C with gentle rotation.
3. UV Crosslinking: a. Transfer samples to a 12-well plate on ice. b. Irradiate with 365 nm UV light for 20 minutes.
4. Click Chemistry: a. To each sample, add the following "click" reagents in order: i. Biotin-Azide (final concentration: 100 µM) ii. TCEP (final concentration: 1 mM) iii. TBTA ligand (final concentration: 100 µM) iv. Copper (II) Sulfate (CuSO₄) (final concentration: 1 mM) b. Incubate at room temperature for 1 hour with gentle rotation.
5. Affinity Purification: a. Pre-wash high-capacity streptavidin agarose beads with lysis buffer. Block with a solution of 1% BSA for 1 hour. b. Add 50 µL of pre-washed, blocked beads to each sample. c. Incubate for 2 hours at 4°C with gentle rotation. d. Pellet the beads and discard the supernatant. e. Wash the beads extensively:
- 2x with 1% SDS in PBS
- 2x with 8 M Urea
- 2x with cold PBS
6. Elution and Sample Preparation for Mass Spectrometry: a. Elute bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes. b. Run the eluate a short distance into an SDS-PAGE gel to separate proteins from the beads. c. Stain the gel with Coomassie blue, excise the protein band, and proceed with in-gel tryptic digestion for LC-MS/MS analysis.
Data Presentation
Quantitative mass spectrometry data should be analyzed to identify proteins that are significantly enriched in the this compound sample compared to the control samples. The results can be summarized in a table.
| Protein ID | Gene Name | This compound / DMSO (Fold Change) | This compound / SAHA+BPyne (Fold Change) | p-value | Biological Function |
| P06748 | HDAC1 | 35.4 | 28.9 | <0.001 | Histone Deacetylation |
| Q13547 | HDAC2 | 31.8 | 25.1 | <0.001 | Histone Deacetylation |
| O15379 | HDAC3 | 18.2 | 15.7 | <0.005 | Histone Deacetylation |
| P53999 | ACTB | 1.2 | 1.1 | 0.89 | Cytoskeleton (Non-specific) |
| P04406 | GAPDH | 1.5 | 0.9 | 0.75 | Glycolysis (Non-specific) |
| P62258 | HSP90AA1 | 3.1 | 1.3 | 0.41 | Chaperone (Potential Non-specific) |
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. caymanchem.com [caymanchem.com]
- 5. interpriseusa.com [interpriseusa.com]
Optimizing SA-BPyne Concentration for Cell Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SAHA-BPyne concentration in cell labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell labeling experiments.
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The concentration of this compound may be too low to effectively label target proteins. Increase the concentration of this compound in a stepwise manner (e.g., 100 nM, 250 nM, 500 nM) to determine the optimal concentration for your cell type and experimental conditions. Published studies have successfully used concentrations of 100 nM in proteomes and 500 nM in live cells.[1][2][3] |
| Short Incubation Time | The incubation time may not be sufficient for this compound to bind to its target HDACs. Optimize the incubation time by testing a range of durations (e.g., 1, 2, 4, or 6 hours). Be mindful that prolonged incubation at high concentrations can lead to cytotoxicity. |
| Inefficient Click Chemistry Reaction | The subsequent click chemistry reaction to attach the fluorescent azide reporter may be suboptimal. Ensure all click chemistry reagents are fresh and used at the recommended concentrations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method.[4][5] |
| Low Target Protein Expression | The target HDACs may be expressed at low levels in your cell line. Confirm the expression of target HDACs (e.g., HDAC1, 2, 6) using methods like Western blotting. |
| Inhibition of HDAC Activity Affecting Probe Binding | As this compound is an HDAC inhibitor, its binding might be affected by the very activity it targets. This is an inherent aspect of activity-based probes. Ensure that the labeling conditions are optimized to capture the active state of the enzymes. |
| Photobleaching of Fluorophore | The fluorescent signal may be weak due to photobleaching during imaging. Use an anti-fade mounting medium and minimize the exposure time and intensity of the excitation light. |
Issue 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excess this compound Concentration | High concentrations of this compound can lead to non-specific binding and increased background. Reduce the this compound concentration. Perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing Steps | Insufficient washing after this compound incubation or after the click chemistry reaction can leave unbound probe or reporter molecules, contributing to high background. Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20). |
| Non-specific Binding of Reporter Azide | The fluorescent azide itself might be binding non-specifically to cellular components. Include a "no this compound" control (cells treated only with the fluorescent azide) to assess the level of non-specific azide binding. Consider using a different fluorescent azide or a blocking step. |
| Autofluorescence of Cells | Some cell types exhibit high intrinsic fluorescence. Image an unstained sample of your cells using the same filter sets to determine the level of autofluorescence. If significant, you may need to use a fluorophore with a different excitation/emission spectrum or apply background subtraction during image analysis. |
Issue 3: Significant Cell Death or Altered Morphology
| Possible Cause | Suggested Solution |
| This compound Induced Cytotoxicity | SAHA, the parent compound of this compound, is a known HDAC inhibitor and can induce cell cycle arrest and apoptosis. High concentrations or prolonged incubation times can lead to significant cell death. |
| - Reduce this compound Concentration: Titrate the concentration to the lowest effective level. | |
| - Shorten Incubation Time: Optimize for the shortest incubation time that yields a sufficient signal. | |
| - Perform Cell Viability Assays: Conduct a dose-response experiment and assess cell viability using assays like Trypan Blue exclusion or MTT assays to determine the optimal non-toxic concentration range for your specific cell line (see data tables below). | |
| Toxicity of Click Chemistry Reagents | The copper catalyst used in the click chemistry reaction can be toxic to cells. If performing the click reaction on live cells, use a copper-chelating ligand like THPTA to minimize toxicity. Alternatively, perform the click reaction after cell fixation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activity-based protein profiling (ABPP) probe derived from the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It contains a SAHA moiety that binds to the active site of certain histone deacetylases (HDACs), a benzophenone group for UV-induced covalent crosslinking to the target protein, and a terminal alkyne for the subsequent attachment of a reporter molecule (e.g., a fluorophore) via a click chemistry reaction.
Q2: What is a good starting concentration for this compound in live-cell labeling?
A2: A common starting concentration for live-cell labeling is 500 nM. However, the optimal concentration is highly dependent on the cell type and experimental goals. We strongly recommend performing a concentration titration (e.g., 100 nM to 5 µM) to determine the best balance between labeling efficiency and cell viability for your specific system.
Q3: How can I assess the cytotoxicity of this compound?
A3: You can assess cytotoxicity using standard cell viability assays. The Trypan Blue dye exclusion assay can be used to count viable cells, while MTT or resazurin-based assays measure metabolic activity as an indicator of cell health. It is advisable to perform these assays across a range of this compound concentrations and incubation times to establish a non-toxic working concentration.
Q4: Can I perform the click chemistry reaction on live cells?
A4: Yes, the click chemistry reaction can be performed on live cells. However, the copper(I) catalyst can be cytotoxic. To mitigate this, it is recommended to use a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) which stabilizes the copper(I) and reduces its toxicity. Alternatively, you can fix the cells after this compound labeling and then perform the click chemistry reaction.
Q5: What are the target proteins of this compound?
A5: this compound is designed to target histone deacetylases (HDACs). It has been shown to label HDAC1, HDAC2, and HDAC6, as well as other proteins within HDAC complexes.
Quantitative Data
The following tables summarize cytotoxicity data for the parent compound, SAHA, which can be used as a guide to estimate a suitable concentration range for this compound to minimize cell death. It is important to note that the BPyne modification may slightly alter the cytotoxic profile, and therefore, experimental determination for your specific cell line is recommended.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 7.5 |
| LNCaP (Prostate Cancer) | 24 | 7.5 |
| HeLa (Cervical Cancer) | Not Specified | ~3 (for HDAC activity inhibition) |
| Jurkat (T-cell Leukemia) | Not Specified | Lower than C5-modified analogs |
Table 2: Effect of SAHA Concentration on Cell Viability
| Cell Line | SAHA Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| Human Limbal Epithelial Cells | 5 | 24 | No significant decrease |
| 10 | 24 | Decrease observed | |
| 50 | 24 | Significant decrease | |
| 100 | 24 | Significant decrease | |
| Jurkat | 1 | Not Specified | 49% |
| 10 | Not Specified | Varies with analog (24-50%) | |
| N9 Microglial Cells | 1.5 | Not Specified | Significant decrease |
Experimental Protocols
Protocol 1: Titration of this compound Concentration for Optimal Cell Labeling
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Cell Seeding: Seed your cells of interest in a suitable format (e.g., 96-well plate for viability assays, chamber slides for microscopy).
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This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM) in your cell culture medium. Replace the medium in your cell plates with the this compound solutions.
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Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.
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Cell Viability Assessment (Parallel Plate): In a parallel 96-well plate, assess cell viability for each concentration using an MTT or Trypan Blue assay.
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Wash: Gently wash the cells three times with PBS to remove unbound this compound.
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Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization (if fixed): If cells are fixed, permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
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Click Chemistry Reaction: Prepare the click chemistry reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). If using live cells, include a copper ligand like THPTA. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
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Wash: Wash the cells three times with PBS.
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Imaging and Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry. Quantify the fluorescence intensity for each this compound concentration.
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Optimization: Determine the optimal this compound concentration that provides a strong fluorescent signal with minimal impact on cell viability.
Visualizations
References
How to reduce background signal in SAHA-BPyne experiments
Welcome to the technical support center for SAHA-BPyne experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical probe used in activity-based protein profiling (ABPP) to identify the protein targets of Suberoylanilide Hydroxamic Acid (SAHA), a known histone deacetylase (HDAC) inhibitor. It is a derivative of SAHA that includes two key features: a benzophenone photo-crosslinker and a terminal alkyne tag. The benzophenone group allows for covalent crosslinking to interacting proteins upon UV irradiation, while the alkyne tag enables the subsequent attachment of a reporter molecule (e.g., biotin or a fluorophore) via click chemistry for enrichment and detection.[1][2][3][4][5]
Q2: What are the common sources of high background signal in this compound experiments?
A2: High background signal in this compound experiments can arise from several sources:
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Non-specific binding of the probe: The this compound probe may bind non-specifically to abundant proteins or other cellular components that are not true targets of SAHA.
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Inefficient UV crosslinking: Suboptimal UV irradiation can lead to either incomplete crosslinking to true targets or excessive crosslinking to non-specific binders.
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Problems with the click chemistry reaction: Inefficient or non-specific click chemistry reactions can result in the attachment of the reporter tag to unintended molecules.
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Inadequate washing: Insufficient removal of unbound probe and non-specifically bound proteins during the affinity purification steps is a major contributor to high background.
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Contaminants in the sample: The presence of highly abundant, "sticky" proteins in the cell lysate can lead to their co-purification with the probe-labeled targets.
Q3: How can I be sure that the proteins I identify are specific targets of SAHA?
A3: To validate the specificity of your findings, it is crucial to perform a competitive binding assay. In this experiment, you pre-incubate your cell lysate or cells with an excess of free SAHA before adding the this compound probe. True targets of SAHA will be occupied by the free drug, preventing the binding of the this compound probe. A significant reduction in the signal for a particular protein in the presence of the competitor (free SAHA) compared to the control (probe only) indicates a specific interaction.
Troubleshooting Guides
Issue 1: High Background on Gel/Blot After Pulldown
High background, appearing as many non-specific bands or a smear on a gel or Western blot, is a common issue. The following steps can help to reduce it.
Possible Cause & Solution
| Possible Cause | Troubleshooting Recommendation |
| Probe concentration is too high | Titrate the this compound concentration to find the optimal balance between target labeling and non-specific binding. Start with the recommended concentrations (e.g., 100 nM for proteomes, 500 nM for live cells) and perform a dose-response experiment. |
| Insufficient blocking | Increase the concentration and/or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For phospho-protein detection, avoid milk-based blockers. Consider using a non-protein blocking agent like polyvinylpyrrolidone (PVP). |
| Inadequate washing | Increase the number and stringency of your wash steps after probe incubation and after affinity capture. Include detergents (e.g., 0.1-0.5% Tween-20 or Triton X-100) and vary the salt concentration in your wash buffers to disrupt non-specific interactions. |
| Non-specific binding to beads | Pre-clear your lysate by incubating it with beads alone before adding the this compound-labeled sample. This will remove proteins that non-specifically bind to the affinity resin. |
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Issue 2: Low or No Signal for Target Proteins
The absence of a signal from your expected target protein can be equally frustrating. Here are some potential causes and solutions.
Possible Cause & Solution
| Possible Cause | Troubleshooting Recommendation |
| Inefficient UV Crosslinking | Optimize the UV irradiation time and energy. Insufficient UV exposure will result in low crosslinking efficiency. Conversely, excessive exposure can damage proteins. A typical starting point is 15-30 minutes at 350-365 nm with the sample on ice to dissipate heat. Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength. |
| Inefficient Click Chemistry Reaction | Ensure all click chemistry reagents are fresh and properly prepared. The order of reagent addition is critical; typically, the copper(I) ligand (e.g., TBTA or THPTA) is added before the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate). Perform a positive control reaction to confirm the activity of your reagents. |
| Target Protein Not Expressed or Inactive | Confirm the expression of your target protein in the cell line or tissue being used via Western blot or other methods. Ensure that the experimental conditions (e.g., cell lysis) do not inactivate the target enzyme, as this compound preferentially binds to active HDACs. |
| Inefficient Elution | Your elution conditions may not be stringent enough to release the target protein from the affinity beads. Optimize your elution buffer by adjusting pH, salt concentration, or by using a competing agent. |
Experimental Workflow for this compound Pulldown
Caption: Overview of a typical this compound experimental workflow.
Experimental Protocols
Protocol 1: this compound Labeling and Pulldown from Cell Lysate
This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for your specific system.
1. Cell Lysis and Lysate Preparation a. Harvest cells and wash with cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. This compound Labeling and UV Crosslinking a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add this compound to the desired final concentration (e.g., 100 nM - 1 µM). c. For competitive binding experiments, pre-incubate a parallel sample with an excess of free SAHA (e.g., 10-50 µM) for 30 minutes before adding this compound. d. Incubate the samples for 1-2 hours at 4°C with gentle rotation. e. Transfer the samples to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes.
3. Click Chemistry Reaction a. Prepare a fresh click chemistry cocktail. A typical cocktail for a 500 µL sample includes:
- Biotin-azide (final concentration 25-100 µM)
- TCEP (final concentration 1 mM)
- TBTA or THPTA ligand (final concentration 100 µM)
- Copper(II) sulfate (CuSO4) (final concentration 1 mM) b. Add the click chemistry cocktail to the UV-crosslinked lysate and incubate for 1 hour at room temperature with gentle rotation, protected from light.
4. Affinity Purification a. Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins. b. Pellet the beads and discard the supernatant. c. Wash the beads extensively with a series of wash buffers of increasing stringency. For example:
- Wash 1: Lysis buffer with 0.1% SDS
- Wash 2: High salt buffer (e.g., 500 mM NaCl)
- Wash 3: Lysis buffer without detergent d. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high concentrations of free biotin).
5. Downstream Analysis a. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. b. For protein identification, perform in-gel or on-bead digestion with trypsin followed by mass spectrometry analysis.
Signaling Pathway of SAHA Action
Caption: Simplified signaling pathway illustrating the mechanism of SAHA.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key experimental steps. These should be optimized for your specific experimental setup.
Table 1: Recommended this compound Concentrations
| Application | Starting Concentration | Concentration Range for Optimization |
| In-cell Labeling | 500 nM | 100 nM - 5 µM |
| In-proteome Labeling | 100 nM | 10 nM - 1 µM |
| HDAC Activity Inhibition (IC50) | ~3 µM (in HeLa nuclear lysate) | N/A |
Data synthesized from product information and literature.
Table 2: UV Crosslinking and Click Chemistry Parameters
| Parameter | Recommended Condition | Notes |
| UV Wavelength | 350-365 nm | Minimizes damage to biological molecules compared to shorter wavelengths. |
| UV Irradiation Time | 15-30 minutes | Should be optimized. Keep samples on ice to prevent heating. |
| Distance from UV Source | ~5 cm | Ensure consistent distance for reproducible results. |
| Biotin-Azide Concentration | 25-100 µM | Titrate to find the optimal concentration that maximizes signal without increasing background. |
| Copper (CuSO4) Concentration | 1 mM | A common starting concentration for CuAAC reactions in lysates. |
| Reducing Agent (e.g., TCEP) | 1 mM | Necessary to maintain copper in the Cu(I) state. |
Table 3: Common Components of Wash Buffers
| Component | Typical Concentration | Purpose |
| Detergent (e.g., Tween-20, Triton X-100) | 0.1% - 1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Salt (e.g., NaCl) | 150 mM - 1 M | Disrupts non-specific ionic interactions. |
| Denaturant (e.g., Urea) | 1-2 M | Can be used in stringent washes to remove tightly bound non-specific proteins. |
| pH Buffering Agent (e.g., Tris, HEPES) | 20-50 mM | Maintains a stable pH to preserve protein integrity and binding interactions. |
This information is compiled from best practices in affinity purification.
References
- 1. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 2. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Technical Support Center: Preserving SAHA-BPyne-Labeled Complexes
This technical support center provides researchers, scientists, and drug development professionals with best practices for preserving SAHA-BPyne-labeled complexes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a potent inhibitor of histone deacetylases (HDACs).[1][2][3] It is an activity-based protein profiling (ABPP) probe designed to study HDAC activities within native biological systems.[4] The molecule consists of three key components:
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A SAHA component that targets the active site of HDACs.[1]
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A benzophenone (BPyne) photo-crosslinker that, upon exposure to UV light, covalently links the probe to nearby proteins, thus capturing interacting partners.
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A terminal alkyne tag that allows for the attachment of reporter molecules (e.g., fluorophores or biotin) via a copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry".
Q2: How should I store this compound?
For long-term stability, this compound should be stored at -20°C. The product is typically shipped on wet ice. It is stable for at least two years when stored under these conditions. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in DMSO and methanol at a concentration of 5 mg/mL. It is supplied as a solution in methanol.
Q4: What are the optimal concentrations of this compound for cell-based assays?
The recommended concentration of this compound for labeling HDAC complexes is 100 nM in proteomes and 500 nM in live cells. The IC50 for HDAC activity inhibition in HeLa cell nuclear lysates is approximately 3 μM.
Troubleshooting Guide
Issue 1: Weak or No Signal After Labeling and Pull-Down
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Q: I am not seeing any bands on my Western blot after a pull-down experiment. What could be the cause?
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A: Potential Cause 1: Inefficient Labeling. The concentration of this compound may be too low, or the incubation time may be too short.
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Solution: Increase the concentration of this compound or extend the incubation period. For live cells, a concentration of 500 nM is recommended.
-
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A: Potential Cause 2: Incomplete UV Cross-linking. The UV irradiation time may be insufficient, or the wavelength may be incorrect.
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Solution: Ensure that the UV cross-linking is performed at the appropriate wavelength (typically 365 nm) and for a sufficient duration. Optimize the irradiation time for your specific experimental setup.
-
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A: Potential Cause 3: Protein Degradation. The target protein or complex may have degraded during the experimental procedure.
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Solution: Add protease inhibitors to all buffers used during cell lysis and subsequent steps. Keep samples on ice whenever possible.
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A: Potential Cause 4: Inefficient Click Chemistry Reaction. The click chemistry reaction may not be working optimally.
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Solution: Ensure that all click chemistry reagents are fresh and used at the recommended concentrations. The copper catalyst can be particularly sensitive to oxidation.
-
-
Issue 2: High Background Signal
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Q: My Western blot shows many non-specific bands. How can I reduce the background?
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A: Potential Cause 1: Non-specific Binding to Beads. The bait protein or other cellular components may be binding non-specifically to the affinity resin.
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Solution: Pre-clear the cell lysate by incubating it with the beads before adding the this compound-labeled sample. Increase the number of washes and the stringency of the wash buffer by adding detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.
-
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A: Potential Cause 2: Excess Probe. Too much this compound can lead to non-specific labeling.
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Solution: Reduce the concentration of the this compound probe. Perform a titration experiment to determine the optimal concentration for your system.
-
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A: Potential Cause 3: Endogenous GSTs. If using a GST-tagged protein for pull-down, endogenous GSTs in the lysate can bind to the glutathione beads.
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Solution: Pre-clear the lysate with glutathione beads before adding your bait protein.
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Issue 3: Labeled Complex is Unstable
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Q: I suspect my labeled protein complex is dissociating during the experiment. How can I improve its stability?
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A: Potential Cause 1: Harsh Lysis or Wash Conditions. The buffers used may be disrupting the protein-protein interactions within the complex.
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Solution: Use a milder lysis buffer with non-ionic detergents. Optimize the salt concentration and pH of your wash buffers to maintain the integrity of the complex.
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A: Potential Cause 2: Insufficient Cross-linking. The UV cross-linking may not be efficient enough to stabilize the complex.
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Solution: Optimize the UV exposure time and intensity. Ensure the sample is as close as possible to the UV source.
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A: Potential Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing of labeled samples can lead to protein denaturation and complex dissociation.
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Solution: Aliquot samples after labeling and before storage to minimize the number of freeze-thaw cycles.
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Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Storage | -20°C | Long-term storage. |
| This compound Stability | ≥ 2 years | When stored at -20°C. |
| This compound Solubility | 5 mg/mL in DMSO or Methanol | |
| Labeling Concentration (Proteome) | 100 nM | |
| Labeling Concentration (Live Cells) | 500 nM | |
| HDAC Inhibition (IC50) | ~3 µM | In HeLa cell nuclear lysates. |
| UV Cross-linking Wavelength | ~365 nm | Standard for benzophenones. |
Experimental Protocols
Protocol 1: Labeling of HDAC Complexes in Live Cells
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Culture cells to the desired confluency.
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Treat the cells with 500 nM this compound in culture medium. For negative controls, pre-incubate cells with 10 µM SAHA for 30 minutes before adding this compound.
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Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.
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Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice.
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Wash the cells with cold PBS to remove excess probe.
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Harvest the cells and proceed with cell lysis.
Protocol 2: Pull-Down of Labeled Complexes using Click Chemistry
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Lyse the labeled cells in a suitable lysis buffer containing protease inhibitors.
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Clarify the lysate by centrifugation.
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Perform the click chemistry reaction by adding the following to the lysate:
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Biotin-azide
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Tris(2-carboxyethyl)phosphine (TCEP)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
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Copper(II) sulfate (CuSO4)
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Incubate the reaction for 1 hour at room temperature.
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Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated complexes.
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Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
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Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
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Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
References
- 1. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: SAHA-BPyne Applications in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cell toxicity when using SAHA-BPyne for live-cell applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe derived from Suberoylanilide Hydroxamic Acid (SAHA), a known pan-histone deacetylase (HDAC) inhibitor. It is designed for activity-based protein profiling (ABPP) to identify and profile HDACs and their associated protein complexes directly in living cells or cell lysates.[1][2] this compound contains three key functional groups:
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A SAHA-derived warhead: This binds to the active site of HDAC enzymes.
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A benzophenone photo-crosslinker: Upon exposure to UV light, this group forms a covalent bond with proteins in close proximity to the binding site.[1]
-
A terminal alkyne tag: This allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a "click chemistry" reaction for visualization or enrichment.[1]
Q2: What are the primary causes of cell toxicity when using this compound?
The cytotoxicity of this compound is primarily linked to its function as an HDAC inhibitor, similar to its parent compound, SAHA. Inhibition of HDACs can lead to:
-
Cell Cycle Arrest: HDAC inhibitors can increase the expression of cell cycle regulators like p21, leading to arrest at the G1 and G2/M phases.[3]
-
Induction of Apoptosis: SAHA has been shown to induce programmed cell death through both caspase-dependent and caspase-independent pathways. This can involve the activation of caspases-3, -7, and -8, as well as the modulation of Bcl-2 family proteins.
-
Generation of Reactive Oxygen Species (ROS): HDAC inhibition can lead to oxidative stress, contributing to cell death.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound depends on the specific application and cell type. Based on available data for SAHA and initial studies with this compound, here are some general recommendations:
-
Live-Cell Imaging/Target Engagement: For these applications, it is crucial to use the lowest effective concentration to minimize off-target effects and cytotoxicity. A starting point of 500 nM has been used for labeling HDAC complexes in live cells.
-
In Vitro Proteome Labeling: For labeling proteins in cell lysates, concentrations around 100 nM have been shown to be effective.
-
Functional Assays: If assessing the functional consequences of HDAC inhibition, concentrations may need to be higher, but should be determined empirically through dose-response experiments.
It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High Cell Death or Low Viability After Treatment
| Possible Cause | Suggested Solution |
| Concentration is too high | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value for your cell line. Start with a concentration well below the IC50 for live-cell applications. |
| Prolonged incubation time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the shortest incubation time that provides a sufficient signal for your assay while maintaining cell viability. For some applications, shorter incubation times of 1-3 hours may be sufficient. |
| Cell line is highly sensitive | Consider using a less sensitive cell line if appropriate for your research question. Alternatively, explore strategies to protect the cells, such as using a more nutrient-rich medium or adding supplements. |
| Phototoxicity from imaging | Minimize the exposure of cells to high-intensity light during fluorescence microscopy. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. Consider using a more sensitive camera or objective. |
Issue 2: High Background Fluorescence in Imaging Experiments
| Possible Cause | Suggested Solution |
| Excess unbound probe | Ensure thorough washing of cells after incubation with this compound and before imaging to remove any unbound probe. |
| Autofluorescence of cell culture medium | Use a phenol red-free medium for live-cell imaging, as phenol red is fluorescent. |
| Non-specific binding of the probe | Include a competition control in your experiment by co-incubating cells with this compound and an excess of unlabeled SAHA. A significant reduction in signal in the presence of the competitor indicates specific binding. |
| Sub-optimal imaging conditions | Adjust the gain and offset settings on your microscope to minimize background noise. Use appropriate filter sets for your chosen fluorophore to reduce bleed-through from other fluorescent sources. |
Quantitative Data
The following tables provide a summary of reported IC50 values for the parent compound, SAHA, in various cancer cell lines. This data can serve as a reference for designing your experiments with this compound, though it is important to determine the specific IC50 for your experimental system.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| RK33 | Larynx Cancer | Not Specified | 0.432 ± 0.059 | |
| RK45 | Larynx Cancer | Not Specified | 0.348 ± 0.074 | |
| SeAx | Cutaneous T-cell Lymphoma | 48 hours | 0.6 | |
| Hut-78 | Cutaneous T-cell Lymphoma | 48 hours | 0.75 | |
| HH | Cutaneous T-cell Lymphoma | 48 hours | 0.9 | |
| MyLa | Cutaneous T-cell Lymphoma | 48 hours | 4.4 | |
| MCF-7 | Breast Cancer | 24 hours | 7.5 | |
| LNCaP | Prostate Cancer | 24 hours | 7.5 | |
| K562 | Leukemia | 12, 24, 48, 72 hours | Varies with time |
Experimental Protocols
Protocol 1: Determining Cell Viability using the LDH Cytotoxicity Assay
This protocol is adapted from commercially available LDH assay kits and provides a method to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well cell culture plates
-
This compound
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LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
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Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with a range of this compound concentrations. Include wells for the following controls:
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Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Wells containing only cell culture medium.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)] * 100
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate or culture flask.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Live-Cell Activity-Based Protein Profiling (ABPP) with this compound
This is a general workflow for using this compound to label HDACs in living cells.
Materials:
-
This compound
-
Unlabeled SAHA (for competition control)
-
Cell culture medium (phenol red-free recommended for imaging)
-
UV lamp (365 nm)
-
Azide-linked reporter tag (e.g., azide-fluorophore or azide-biotin)
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound (e.g., 500 nM) in fresh medium. For the competition control, pre-incubate cells with an excess of unlabeled SAHA (e.g., 10 µM) for 30 minutes before adding this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.
-
Photo-crosslinking: Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce photo-crosslinking.
-
Cell Lysis: Wash the cells with cold PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the azide-linked reporter tag and the click chemistry reaction components. Incubate at room temperature for 1 hour.
-
Analysis:
-
For imaging: If a fluorescent reporter was used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.
-
For proteomics: If a biotin reporter was used, the labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced cytotoxicity.
References
How to handle low yield of SAHA-BPyne-labeled peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SAHA-BPyne to label and profile histone deacetylase (HDAC) substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe used in activity-based protein profiling (ABPP) to identify the substrates of histone deacetylases (HDACs).[1][2] It is a derivative of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). The probe has three key components:
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SAHA moiety: Binds to the active site of HDACs.
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Benzophenone (BPy) group: A photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules, effectively crosslinking the probe to the HDAC and its interacting proteins.[1][3]
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Alkyne (ne) tag: A terminal alkyne group that allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1]
Q2: My labeling efficiency is low. What are the potential causes?
Low labeling efficiency can stem from several factors throughout the experimental workflow. Key areas to investigate include:
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Suboptimal this compound Concentration: The concentration of the probe may be too low for effective labeling.
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Inefficient UV Crosslinking: The UV irradiation step may not be effectively activating the benzophenone group.
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Problems with the Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition may be inefficient.
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Issues with Cell Lysis and Protein Handling: The cell lysis procedure may not be optimal, or the proteins may be degrading.
-
Probe Instability: The this compound probe may have degraded.
Q3: How can I optimize the concentration of this compound?
The optimal concentration of this compound can vary depending on the experimental system (in-cell vs. in-lysate) and the specific cell type.
-
For labeling in live cells: A starting concentration of 500 nM is recommended.
-
For labeling in proteomes (cell lysates): A starting concentration of 100 nM is recommended.
It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: I suspect my UV crosslinking is inefficient. How can I troubleshoot this?
Inefficient UV crosslinking is a common cause of low yield. Here are some parameters to optimize:
-
UV Wavelength: Benzophenone probes are most effectively activated by UV light in the range of 350-365 nm.
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UV Energy and Time: Insufficient UV exposure will lead to low crosslinking efficiency. Conversely, excessive exposure can damage proteins. It is recommended to perform a time-course experiment (e.g., 5-30 minutes) to find the optimal irradiation time.
-
Distance from UV Source: The intensity of the UV light decreases with distance. Ensure your sample is placed at a consistent and optimal distance from the lamp (e.g., 5 cm).
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Sample Temperature: Keep the sample on ice during UV irradiation to minimize heat-induced protein degradation.
Q5: What are common pitfalls in the click chemistry step and how can I avoid them?
The success of the click chemistry reaction is crucial for attaching your reporter tag. Here are some tips:
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Use Fresh Reagents: The reducing agent (e.g., sodium ascorbate) is prone to oxidation and should be prepared fresh.
-
Copper Source and Ligand: Use a reliable source of copper(I). This is often generated in situ from copper(II) sulfate with a reducing agent. Including a copper-chelating ligand like THPTA can improve reaction efficiency and reduce protein degradation.
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Reagent Ratios: The stoichiometry of the reactants is important. Ensure you are using the correct concentrations of the azide reporter, copper, and reducing agent.
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Reaction Time and Temperature: Most click reactions for proteomic samples can be performed at room temperature for 30-60 minutes.
Q6: Can my cell lysis buffer be affecting the results?
Yes, the composition of your lysis buffer can impact the experiment.
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Detergents: Ensure the detergents used are compatible with downstream applications. For example, some detergents can interfere with mass spectrometry.
-
Additives: Avoid high concentrations of reagents that can interfere with the click chemistry reaction, such as chelating agents (e.g., EDTA) or strong reducing agents (e.g., DTT) if not compatible with your specific click chemistry protocol.
-
Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent protein degradation.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient Labeling: - this compound concentration too low.- Incubation time too short. | - Perform a dose-response titration of this compound.- Optimize incubation time. |
| Inefficient UV Crosslinking: - Incorrect UV wavelength.- Insufficient UV energy or time.- UV lamp bulb is old.- Distance to UV source is too great. | - Use a UV lamp with an output of 350-365 nm.- Perform a time-course experiment to optimize irradiation time.- Check the age and output of your UV lamp.- Place the sample closer to the UV source (e.g., 5 cm). | |
| Failed Click Chemistry: - Reagents (especially reducing agent) are old.- Incorrect reagent concentrations.- Presence of interfering substances in the lysate. | - Prepare fresh solutions of all click chemistry reagents.- Double-check the final concentrations of your azide reporter, copper, ligand, and reducing agent.- Perform a buffer exchange or protein precipitation step to remove potentially interfering substances. | |
| Protein Degradation: - Insufficient protease inhibitors. | - Always use a fresh protease inhibitor cocktail in your lysis buffer. | |
| High Background | Non-specific Binding of the Probe: - this compound concentration is too high. | - Reduce the concentration of the this compound probe. |
| Non-specific Binding to Affinity Resin: - Insufficient blocking of the affinity resin.- Inadequate washing steps. | - Pre-clear the lysate with beads before adding the affinity resin.- Increase the number and stringency of wash steps. | |
| Excess Unreacted Reporter Tag: - Incomplete removal of the azide-fluorophore/biotin after the click reaction. | - Perform a protein precipitation step (e.g., with acetone or methanol/chloroform) after the click reaction to remove excess reagents. |
Experimental Protocols
Protocol 1: Labeling of HDACs in Live Cells with this compound
This protocol describes the metabolic labeling of HDACs in cultured mammalian cells.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (starting at 500 nM) in serum-free media. Incubate for the desired time (e.g., 1-4 hours).
-
-
UV Crosslinking:
-
Wash the cells twice with cold PBS.
-
Place the culture dish on ice and irradiate with UV light (365 nm) for 15-30 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis:
-
After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
Protocol 2: Copper-Catalyzed Click Chemistry Reaction
This protocol is for attaching a reporter tag (e.g., azide-biotin or azide-fluorophore) to the alkyne-labeled proteins in the cell lysate.
-
Prepare Click Chemistry Reagents:
-
Azide Reporter Stock: Prepare a 10 mM stock solution of your azide-functionalized biotin or fluorophore in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. This is a copper-chelating ligand that improves reaction efficiency.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be made fresh.
-
-
Click Reaction Assembly:
-
In a microfuge tube, combine the following in order:
-
Protein Lysate (containing this compound labeled proteins)
-
Azide Reporter (final concentration of 100 µM)
-
THPTA (final concentration of 1 mM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding Sodium Ascorbate (final concentration of 5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour with gentle shaking, protected from light.
-
-
Sample Preparation for Downstream Analysis:
-
For subsequent enrichment of biotin-tagged proteins or in-gel fluorescence analysis, it is recommended to remove excess click chemistry reagents by protein precipitation (e.g., with methanol/chloroform or acetone).
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration (Live Cells) | 500 nM | Titration may be necessary. |
| This compound Concentration (Lysate) | 100 nM | Titration may be necessary. |
| UV Crosslinking Wavelength | 350-365 nm | Optimal for benzophenone activation. |
| UV Crosslinking Time | 5-30 minutes | Should be optimized for each system. |
| Click Reaction: Azide Reporter Conc. | 100 µM | |
| Click Reaction: Copper(II) Sulfate Conc. | 1 mM | |
| Click Reaction: THPTA Ligand Conc. | 1 mM | |
| Click Reaction: Sodium Ascorbate Conc. | 5 mM | Must be freshly prepared. |
| Click Reaction Incubation Time | 1 hour | At room temperature, protected from light. |
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Troubleshooting guide for low this compound labeling yield.
References
Technical Support Center: Enhancing SA-BPyne Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of SAHA-BPyne detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe derived from Suberoylanilide hydroxamic acid (SAHA), a known inhibitor of histone deacetylases (HDACs). It is a trifunctional molecule designed for activity-based protein profiling (ABPP). Its mechanism involves three key steps:
-
Target Binding: The SAHA moiety binds to the active site of HDACs and other potential protein targets.
-
Covalent Crosslinking: Upon exposure to UV light (typically 365 nm), the benzophenone (BP) group becomes activated and forms a covalent bond with nearby amino acid residues of the target protein.
-
Bioorthogonal Ligation: The terminal alkyne (yne) handle allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This enables visualization and enrichment of the target proteins.
Refinement of SAHA-BPyne incubation times for optimal labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SAHA-BPyne for activity-based protein profiling of Histone Deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in live cells?
A1: The optimal incubation time for this compound can vary depending on the cell type and experimental goals. However, a common starting point is a pre-incubation of the probe with live cells for a specific period before UV cross-linking. For instance, studies have successfully used a concentration of 500 nM this compound when treating cultured cells.[1][2][3] The subsequent UV irradiation time is a critical parameter that requires optimization.
Q2: How does incubation time affect labeling efficiency?
A2: Incubation time directly impacts the extent of target engagement by the this compound probe.
-
Too short: Insufficient incubation may lead to incomplete labeling of target HDACs, resulting in weak signals during downstream analysis.
-
Too long: While this compound is designed for specificity, excessively long incubation times could potentially increase the likelihood of non-specific binding or off-target effects. The parent compound, SAHA, has a half-life of approximately 2 hours and is largely cleared by 24 hours, which may be a consideration for prolonged experiments.[4]
Q3: What concentration of this compound should be used for optimal labeling?
A3: The recommended concentration of this compound differs for in vitro and live-cell experiments. For labeling proteome extracts, a concentration of 100 nM is often used.[1] For live cells, a higher concentration of 500 nM is typically recommended to ensure sufficient probe uptake and target engagement.
Q4: How can I be sure that the labeling I observe is specific to HDACs?
A4: To confirm the specificity of this compound labeling, a competition experiment is highly recommended. This involves pre-incubating the cells or proteome with an excess of the parent inhibitor, SAHA, before adding the this compound probe. A significant reduction in the labeling signal in the presence of the competitor indicates that the probe is binding specifically to the active sites of its intended HDAC targets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal Incubation/Irradiation Time: The probe may not have had enough time to bind to the target, or the UV cross-linking was insufficient. 2. Incorrect Probe Concentration: The concentration of this compound may be too low for the experimental system. 3. Inefficient Click Chemistry: The subsequent click chemistry reaction to attach the reporter tag (e.g., fluorophore) may have failed. | 1. Optimize Incubation and Irradiation Time: Perform a time-course experiment, varying the UV irradiation time (e.g., 0, 5, 15, 30, 60 minutes) to find the optimal duration for your specific cell line and experimental setup. 2. Adjust Probe Concentration: Ensure you are using the recommended starting concentrations (100 nM for proteomes, 500 nM for live cells) and consider a dose-response experiment. 3. Verify Click Chemistry Reagents: Check the quality and concentration of your azide-reporter tag and the copper catalyst components. Ensure the reaction is performed under appropriate conditions. |
| High Background or Non-Specific Labeling | 1. Excessively Long Incubation/Irradiation: Prolonged exposure to the probe or UV light can increase non-specific interactions. 2. Probe Concentration Too High: An excess of this compound can lead to off-target binding. | 1. Reduce Incubation/Irradiation Time: Titrate down the duration of UV exposure to the minimum time required for robust specific labeling. 2. Decrease Probe Concentration: Perform a concentration-response experiment to find the lowest effective concentration. 3. Include a Competitor Control: Always run a parallel experiment with excess SAHA to distinguish specific from non-specific signals. |
| Cell Death or Toxicity | 1. Prolonged Incubation: Long exposure to this compound or the DMSO vehicle may induce cellular stress. 2. UV-Induced Damage: The UV irradiation step for cross-linking can be cytotoxic. | 1. Minimize Incubation Time: Use the shortest effective incubation time determined from your optimization experiments. 2. Optimize UV Exposure: Reduce the intensity or duration of UV irradiation. Ensure cells are kept cool during the procedure (e.g., on ice) to minimize stress. |
Experimental Protocols & Data
Summary of this compound Incubation Conditions
| Application | This compound Concentration | Incubation/Irradiation Time | Competitor | Reference |
| In Vitro Proteome Labeling | 50 nM - 5 µM (100 nM is common) | 1 hour UV irradiation at 365 nm on ice | 1 µM - 50 µM SAHA | |
| Live Cell Labeling | 500 nM | Variable UV irradiation times | 10 µM SAHA |
Detailed Protocol: this compound Labeling in Live Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Probe Incubation: Treat cultured cells with 500 nM this compound. For competition experiments, pre-incubate a parallel set of cells with 10 µM SAHA before adding the probe.
-
UV Cross-linking: Irradiate the cells with UV light (365 nm). The duration of this step should be optimized.
-
Cell Lysis: After irradiation, wash the cells to remove excess probe and lyse them in an appropriate buffer.
-
Click Chemistry: To the cell lysate, add the azide-tagged reporter molecule (e.g., Rhodamine-azide), copper(II) sulfate, and a reducing agent like sodium ascorbate to initiate the click reaction. This covalently attaches the reporter to the alkyne group on this compound.
-
Analysis: Analyze the labeled proteins via SDS-PAGE and in-gel fluorescence scanning. Specific targets of this compound will appear as fluorescent bands, which should be diminished in the competitor-treated samples.
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for activity-based protein profiling using this compound.
This compound Mechanism of Action
References
Validation & Comparative
Validating SAHA-BPyne Targets: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with alternative methods for validating the targets of SAHA-BPyne, a suberoylanilide hydroxamic acid (SAHA)-based activity probe. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to assist researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and Target Validation
This compound is a chemical probe derived from the pan-histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). It incorporates a benzophenone photo-crosslinker and an alkyne tag, enabling covalent labeling and subsequent identification of target proteins through photoaffinity labeling and click chemistry. While HDACs are the primary targets, this compound has been shown to interact with a broader proteome, including HDAC-associated proteins and novel off-target proteins. Rigorous validation of these interactions is crucial for understanding its mechanism of action and potential therapeutic applications. Western blot is a cornerstone technique for this validation, allowing for the confirmation and quantification of changes in protein expression and post-translational modifications.
Comparison of Target Validation Methods
Western blot remains a gold-standard for target validation due to its accessibility and ability to provide quantitative data on protein levels. However, alternative methods offer distinct advantages in terms of throughput, sensitivity, and the nature of the protein interactions they can detect.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins in a sample. | - Widely accessible- Quantitative analysis of protein levels and modifications- Validates findings from proteomic screens | - Lower throughput- Requires specific antibodies- Can be semi-quantitative without rigorous optimization |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" molecule (e.g., SAHA-capture compound) to pull down interacting proteins for identification by mass spectrometry.[1] | - Unbiased, proteome-wide identification of interactors- Can identify novel targets | - May identify indirect interactors- Requires specialized equipment (mass spectrometer)- Can have issues with non-specific binding |
| siRNA Knockdown | Silences the expression of a target gene to observe the effect on the probe's activity or downstream signaling.[2] | - Confirms target engagement and functional relevance- High specificity | - Potential for off-target effects of siRNA- Incomplete knockdown can lead to ambiguous results- Does not directly confirm a physical interaction |
| Proximity Biotinylation (e.g., BioID, AirID) | An enzyme fused to a protein of interest biotinylates nearby proteins, which are then identified by mass spectrometry.[3][4] | - Identifies transient and weak interactions in a cellular context- Provides spatial information about protein complexes | - Can label non-interacting proteins in close proximity- Requires genetic modification of cells- Can be technically challenging |
Quantitative Analysis of SAHA Target Validation by Western Blot
Western blot analysis allows for the quantification of changes in the levels of target proteins or their post-translational modifications (e.g., acetylation) following treatment with SAHA or labeling with this compound. Densitometry is used to measure the intensity of the bands on the blot, which is proportional to the amount of protein.
Table 1: Quantitative Western Blot Analysis of SAHA-Induced Changes in Protein Expression and Acetylation
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Acetylated Histone H3 | Larynx Cancer (RK33) | 1 µM SAHA (6h) | ~2.5-fold increase | [5] |
| Acetylated α-tubulin | Fibroblast (AHF) | 5 µM SAHA | ~3-fold increase | |
| p21 WAF1/CIP1 | Rhabdomyosarcoma (RD) | 1 µM SAHA (48h) | ~4-fold increase | |
| Cyclin D1 | Rhabdomyosarcoma (RD) | 1 µM SAHA (48h) | ~0.5-fold decrease | |
| Bim | Prostate Cancer (DU145) | 9 µM SAHA (48h) | ~3-fold increase | |
| Bcl-2 | Prostate Cancer (DU145) | 9 µM SAHA (48h) | ~0.4-fold decrease | |
| HSP60 | Lung Carcinoma (H292) | 15 µM SAHA (24h) | ~0.67-fold decrease |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Live Cells
This protocol describes the in-situ labeling of this compound targets in cultured mammalian cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Incubation: Treat cells with 500 nM this compound in serum-free media for 1-2 hours. For competition experiments, pre-incubate cells with a 10-fold excess of SAHA for 30 minutes before adding this compound.
-
Photo-crosslinking: Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Click Chemistry (Optional): For visualization or enrichment, perform a click reaction by adding a fluorescent or biotin-azide tag to the alkyne group of this compound.
-
Sample Preparation for Western Blot: Add Laemmli sample buffer to the cell lysates and heat at 95°C for 5 minutes.
Protocol 2: Quantitative Western Blot for Target Validation
This protocol outlines the steps for validating and quantifying this compound targets identified through proteomic or other screening methods.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for this compound Target Validation
Caption: Workflow for this compound target validation using Western blot.
SAHA-Modulated Signaling Pathways
SAHA and its derivatives impact multiple signaling pathways implicated in cell survival, proliferation, and apoptosis.
1. PI3K/Akt/mTOR Signaling Pathway
Caption: SAHA inhibits the PI3K/Akt/mTOR survival pathway.
2. Apoptosis Induction Pathway
Caption: SAHA promotes apoptosis by regulating Bcl-2 family proteins.
3. HDAC Inhibition and Gene Expression
Caption: SAHA inhibits HDACs, leading to altered gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming SAHA-BPyne's Allegiance: A Guide to Isoform-Specific HDAC Binding
For researchers navigating the intricate landscape of epigenetic modulation, confirming the specific binding of an inhibitor to its intended histone deacetylase (HDAC) isoform is a critical step. This guide provides a comparative overview of key experimental methods to determine the isoform selectivity of SAHA-BPyne, a derivative of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). While specific quantitative data for this compound is not extensively available in the public domain, this guide will utilize data for the well-characterized parent compound, SAHA, as a benchmark for comparison. The methodologies and principles described herein are directly applicable to the characterization of this compound and other novel HDAC inhibitors.
Comparing the Arsenal: Methods for Assessing HDAC Binding
A multi-pronged approach is essential to confidently determine the binding profile of an HDAC inhibitor. This typically involves a combination of in vitro biochemical assays to establish direct enzyme inhibition and cell-based assays to confirm target engagement in a more physiologically relevant context.
Table 1: Comparison of Key Assays for Determining HDAC Inhibitor Specificity
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Biochemical Assays | Measures the inhibition of recombinant HDAC enzyme activity using a fluorogenic or luminogenic substrate. | High | Direct measure of enzyme inhibition; allows for precise IC50 determination. | Lacks cellular context; may not reflect in vivo efficacy. |
| HDAC-Glo™ Cell-Based Assay | A luminescent assay that measures HDAC activity within living cells using a cell-permeable substrate. | High | Measures target engagement in a cellular environment; reflects compound permeability. | Indirect measure of binding; signal can be affected by cellular metabolism. |
| Western Blotting | Detects changes in the acetylation status of histone or non-histone proteins following inhibitor treatment. | Low | Provides direct evidence of downstream functional effects of HDAC inhibition. | Semi-quantitative; labor-intensive; not suitable for high-throughput screening. |
In Vitro Potency: A Look at SAHA's Isoform Profile
Biochemical assays using purified recombinant HDAC enzymes are the first line in assessing an inhibitor's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 2: Comparative IC50 Values of SAHA and Other HDAC Inhibitors Against Various HDAC Isoforms (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Selectivity |
| SAHA (Vorinostat) | 61 - 140 | 251 - 440 | 19 - 730 | 30 | 827 | Pan-HDAC (Class I, IIb)[1][2] |
| Trichostatin A (TSA) | 4.99 | - | 5.21 | 16.4 | - | Pan-HDAC (Class I/II)[3][4] |
| Entinostat (MS-275) | 243 - 510 | 453 | 248 - 1700 | >10000 | >100000 | Class I selective |
| Mocetinostat (MGCD0103) | 150 | 2-10 fold less potent than HDAC1 | 2-10 fold less potent than HDAC1 | No activity | No activity | Class I selective |
Note: IC50 values can vary between studies due to different experimental conditions. The BPyne (boron-dipyrromethene) moiety in this compound is a fluorescent dye, which could potentially influence its binding affinity and isoform selectivity compared to SAHA. Researchers should perform head-to-head comparisons to determine the precise profile of this compound.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable experimental data. Below are foundational protocols for the key assays discussed.
Biochemical HDAC Inhibition Assay
This method determines the direct inhibitory effect of a compound on purified HDAC enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare a developer solution containing trypsin.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the diluted HDAC enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C for a specific duration.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
HDAC-Glo™ I/II Cell-Based Assay
This assay measures HDAC activity within intact cells, providing insights into compound permeability and target engagement in a cellular context.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HeLa, K562) in a 96-well white-walled plate and culture overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compound (this compound) and control inhibitors for a specified duration (e.g., 1-24 hours).
-
-
Assay Procedure:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC activity relative to a vehicle-treated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Western Blotting for Histone Acetylation
This technique provides a functional readout of HDAC inhibition by measuring the accumulation of acetylated histones.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
-
Conclusion
Confirming the isoform-specific binding of this compound requires a systematic and multi-faceted experimental approach. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of their inhibitor's potency and selectivity. While SAHA is known as a pan-HDAC inhibitor, the introduction of the BPyne moiety may alter its binding characteristics. Therefore, direct experimental validation as outlined in this guide is paramount for the accurate characterization of this compound and the advancement of targeted epigenetic therapies.
References
A Comparative Guide to HDAC Activity Probes: SAHA-BPyne and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of histone deacetylase (HDAC) activity is crucial for advancing epigenetic research and discovering novel therapeutics. This guide provides a detailed comparison of SAHA-BPyne, an activity-based chemical probe, with other commonly used HDAC activity probes, supported by experimental data and protocols.
This compound is an activity-based probe designed for proteomic profiling of HDAC complexes in their native cellular environment.[1][2] It is a derivative of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) and incorporates a benzophenone moiety for UV-induced covalent cross-linking to target enzymes and a terminal alkyne for subsequent bioorthogonal ligation, enabling enrichment and identification of HDACs and their associated proteins.[1][3] This probe has proven to be particularly effective for profiling HDAC activities within living cells.[1]
Comparison of HDAC Activity Probes
The selection of an appropriate HDAC activity probe depends on the specific experimental goals, such as quantifying HDAC activity in cell lysates, screening for inhibitors, or identifying HDAC complex components in live cells. Below is a comparison of this compound with other common types of HDAC activity probes.
| Feature | This compound | Fluorogenic Peptide Substrates (e.g., Fluor de Lys®) | "Turn-On" Fluorescent Probes |
| Principle | Activity-based probe with photo-crosslinking and bioorthogonal tagging for profiling HDACs and their binding partners. | Two-step enzymatic assay: HDACs deacetylate a substrate, and a developer solution is added to generate a fluorescent signal. | Single-step, enzyme-activated probes that become fluorescent upon deacetylation by HDACs. |
| Primary Application | Proteomic profiling of HDAC complexes in native proteomes and live cells; identification of HDAC-protein interactions. | In vitro HDAC activity assays, high-throughput screening of HDAC inhibitors. | Real-time monitoring of HDAC activity in vitro and in living cells; inhibitor screening. |
| Assay Type | Multi-step involving incubation, UV irradiation, cell lysis, click chemistry, and downstream analysis (e.g., SDS-PAGE, mass spectrometry). | Two-step, endpoint assay. | Single-step, continuous kinetic or endpoint assay. |
| Live Cell Imaging | Yes, enables profiling of HDAC complexes in living cells. | Not directly applicable for real-time imaging of activity. | Yes, designed for live-cell imaging of HDAC activity. |
| Quantitative Data | Provides relative quantification of HDAC levels and complex association through techniques like mass spectrometry. | Provides quantitative measurement of HDAC activity (e.g., fluorescence units). | Offers quantitative data on HDAC activity, with some probes showing a significant (e.g., up to 50-fold) increase in fluorescence. |
| Specificity | Pan-HDAC class I/II inhibitor-based probe. Can be used with competitive inhibitors to probe for specific HDACs. | Substrate specificity can vary for different HDAC isoforms. | Can be designed with varying degrees of specificity for different HDAC classes or isoforms. |
| Reported IC50 | This compound has a reported IC50 of ~3 µM for inhibiting HDAC activity in HeLa cell nuclear lysates. | Not applicable (probe is a substrate, not an inhibitor). | Not applicable (probe is a substrate). |
Experimental Protocols
Protocol 1: Profiling HDAC Complexes in Living Cells with this compound
This protocol is adapted from the methodology described by Salisbury and Cravatt.
-
Cell Culture and Probe Treatment: Culture cells (e.g., MDA-MB-231) to the desired confluency. Treat the cells with 500 nM this compound in culture medium. For competitive inhibition controls, co-incubate with an excess of a broad-spectrum HDAC inhibitor like SAHA (e.g., 10 µM).
-
UV Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes) to induce covalent cross-linking of the probe to interacting proteins.
-
Cell Lysis: Wash the cells with PBS to remove excess probe and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add a fluorescent reporter tag with an azide group (e.g., rhodamine-azide). Catalyze the click reaction between the alkyne group on this compound and the azide group on the reporter tag using a copper(I) catalyst.
-
Protein Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. Alternatively, for protein identification, the labeled proteins can be enriched using streptavidin beads (if a biotin-azide tag is used) and analyzed by mass spectrometry.
Protocol 2: In Vitro HDAC Activity Assay using a Fluorogenic Peptide Substrate (Fluor de Lys®)
This is a generalized protocol based on commercially available kits.
-
Prepare Reagents: Prepare the HDAC assay buffer, the fluorogenic substrate, the HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC), and the developer solution according to the manufacturer's instructions.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme to the assay buffer. Add the test compounds (e.g., potential inhibitors) or vehicle control. Initiate the reaction by adding the fluorogenic substrate. Incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Develop Signal: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. The developer typically contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Measure Fluorescence: Incubate for a short period (e.g., 10-15 minutes) at room temperature. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate HDAC activity based on the fluorescence intensity, after subtracting the background from no-enzyme controls. For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
Visualizing the Mechanisms
Mechanism of Action for Activity-Based Probes
The following diagram illustrates the general mechanism of an activity-based HDAC probe like this compound.
Caption: Mechanism of this compound action.
Experimental Workflow for HDAC Activity Profiling
This diagram outlines the key steps in an experimental workflow using an activity-based probe for HDAC profiling.
Caption: Experimental workflow for HDAC profiling.
References
A Head-to-Head Comparison: SAHA-BPyne vs. Traditional Immunoprecipitation for HDAC Analysis
In the dynamic fields of epigenetics and drug discovery, the precise isolation and analysis of histone deacetylases (HDACs) are paramount. Researchers have traditionally relied on immunoprecipitation (IP), a cornerstone of protein analysis. However, the advent of chemical biology has introduced innovative approaches like the use of the SAHA-BPyne probe, a trifunctional tool for profiling HDACs. This guide provides an objective comparison of this compound-based affinity capture and traditional immunoprecipitation for the study of HDACs, supported by experimental data and detailed protocols.
Principle of the Techniques
Traditional Immunoprecipitation (IP) is an antibody-based technique used to isolate a specific protein out of a complex mixture, such as a cell lysate. This method relies on the high specificity of an antibody for its target antigen, in this case, a specific HDAC isozyme. The antibody-protein complex is then captured, typically using protein A/G-conjugated beads. A variation of this technique is Chromatin Immunoprecipitation (ChIP), which is used to investigate the interaction of HDACs with specific DNA sequences in the chromatin context.[1][2]
This compound is a chemical probe derived from the potent pan-HDAC inhibitor, Suberoylanilide hydroxamic acid (SAHA).[3][4] This probe is engineered with three key components:
-
A SAHA moiety that binds to the active site of HDACs.[3]
-
A benzophenone photo-crosslinker that, upon UV irradiation, forms a covalent bond with the interacting protein.
-
A terminal alkyne handle that allows for the covalent attachment of a reporter tag (e.g., biotin) via a "click" chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition). This enables the subsequent enrichment of the probe-bound proteins.
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative comparisons in a single study are not extensively documented, the literature provides insights into the distinct advantages and applications of each method.
| Feature | This compound | Traditional Immunoprecipitation |
| Targeting Strategy | Active-site directed | Epitope recognition by an antibody |
| Specificity | Targets HDACs based on active site accessibility; can identify multiple HDACs and other SAHA-binding proteins. | Highly specific for a single HDAC isozyme, dependent on antibody quality and specificity. |
| Efficiency | Covalent crosslinking can lead to high capture efficiency of interacting proteins. | Efficiency can vary based on antibody affinity, epitope accessibility, and protein abundance. |
| Identification of Novel Binders | Capable of identifying novel SAHA-binding proteins beyond known HDACs. | Limited to the specific target of the antibody used. |
| Application in Live Cells | Can be used for profiling HDAC activities in live cells. | Typically performed on cell lysates. |
| Study of Protein Complexes | Can capture HDACs as part of their native protein complexes. | Co-immunoprecipitation (Co-IP) is a standard method to study protein-protein interactions. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both this compound-based capture and traditional immunoprecipitation of HDACs.
Detailed Experimental Protocols
This compound-based Chromatin Precipitation
This protocol is adapted from methods using photoreactive HDAC inhibitor probes.
-
Cell Culture and Crosslinking:
-
Culture cells to the desired confluency.
-
Perform an initial crosslinking of chromatin-bound proteins to DNA with formaldehyde.
-
A secondary crosslinking step may be necessary for sufficient enrichment of HDAC-regulated genes.
-
-
Cell Lysis and Sonication:
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
-
Probe Treatment and Photo-crosslinking:
-
Dilute the crosslinked and sonicated cell lysate.
-
Treat the lysate with this compound for 20 minutes.
-
Irradiate the samples with 365 nm UV light to induce covalent crosslinking of the probe to the target proteins.
-
-
Click Chemistry Reaction:
-
Incubate the samples with azide-conjugated biotin, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and CuSO₄ for 90 minutes at room temperature to attach biotin to the probe.
-
-
Enrichment and Elution:
-
Incubate with streptavidin-coupled magnetic beads to capture the biotinylated protein complexes.
-
Wash the beads with low salt buffer, LiCl buffer, and TE buffer to remove non-specific binders.
-
Elute the captured DNA for subsequent analysis (e.g., qPCR).
-
Traditional HDAC1 Immunoprecipitation
This protocol is a generalized procedure based on commercially available kits and published methods.
-
Sample Preparation:
-
For adherent cells, wash with PBS and lyse with a cold extraction buffer containing protease inhibitors.
-
For tissues, snap freeze and grind to a fine powder before lysis.
-
Incubate the lysate on a rotary mixer at 4°C, then centrifuge to pellet cell debris.
-
-
Antibody Binding:
-
Pre-clear the lysate by incubating with protein A/G sepharose beads.
-
Incubate the pre-cleared lysate with an anti-HDAC1 antibody overnight at 4°C. A control IgG is used in parallel.
-
-
Immunocomplex Capture:
-
Add protein A/G sepharose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or perform an HDAC activity assay.
-
Signaling Pathway Context: SAHA's Impact on the Akt/FOXO3a Pathway
SAHA, the parent compound of this compound, has been shown to induce apoptosis in cancer cells through various signaling pathways. One such pathway is the Akt/FOXO3a pathway in prostate cancer. Understanding this pathway provides context for the functional consequences of HDAC inhibition.
Treatment with SAHA leads to a decrease in the levels of phosphorylated (active) Akt. This reduction in active Akt leads to decreased phosphorylation of the transcription factor FOXO3a. Unphosphorylated FOXO3a can then translocate to the nucleus and promote the expression of pro-apoptotic genes, ultimately leading to apoptosis.
Conclusion
Both this compound and traditional immunoprecipitation are powerful techniques for the study of HDACs, each with its own set of strengths and ideal applications. Traditional IP offers high specificity for individual HDAC isozymes and is the gold standard for validating protein-protein interactions. In contrast, this compound provides a broader, activity-based profiling of HDACs and other SAHA-binding proteins, making it an excellent tool for target identification and exploring the broader pharmacological landscape of HDAC inhibitors. The choice between these methods will ultimately depend on the specific research question being addressed.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interpriseusa.com [interpriseusa.com]
- 4. researchgate.net [researchgate.net]
Cross-Validation of SAHA-BPyne Hits with Genetic Knockdowns: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the functional relevance of targets identified by chemical probes is a critical step in drug discovery. This guide provides a comparative analysis of using SAHA-BPyne, an activity-based chemical probe for histone deacetylases (HDACs), to identify protein "hits" and the subsequent validation of these findings through genetic knockdowns.
Suberoylanilide hydroxamic acid (SAHA) is a potent, broad-spectrum HDAC inhibitor, and its derivative, this compound, is a powerful tool for activity-based protein profiling (ABPP). This compound incorporates a photo-reactive benzophenone group and an alkyne tag, allowing for covalent cross-linking to and enrichment of active HDACs and their associated proteins from complex biological samples. A primary target of SAHA and its derivatives is HDAC6, a predominantly cytoplasmic deacetylase implicated in numerous cancers.
This guide will objectively compare the outcomes of identifying HDAC6 as a key target using this compound with the functional consequences of its targeted genetic knockdown, supported by experimental data and detailed protocols.
Data Presentation: Comparing Chemical Probe and Genetic Knockdown Effects
The central hypothesis in this cross-validation is that if this compound identifies HDAC6 as a critical regulator of cell survival, then the specific genetic knockdown of HDAC6 should phenocopy the effects of broad HDAC inhibition, such as the induction of apoptosis.
Table 1: Comparison of SAHA/SAHA-BPyne Activity with HDAC6 Genetic Knockdown
| Parameter | Chemical Inhibition (SAHA) | Genetic Knockdown (siRNA/shRNA) | Rationale for Comparison |
| Target(s) | Pan-HDAC inhibitor, with high affinity for Class I and IIb (including HDAC6) | Specifically targets HDAC6 mRNA for degradation | To confirm that the effects of the broad-spectrum inhibitor are, at least in part, attributable to the inhibition of a specific target identified by the chemical probe. |
| Effect on Cell Viability | Dose-dependent decrease in viability across various cancer cell lines. | Significant reduction in cell proliferation and viability. | Demonstrates that targeting HDAC6, either chemically or genetically, impairs cancer cell survival. |
| Induction of Apoptosis | Induces apoptosis, characterized by caspase activation and PARP cleavage. | Triggers apoptosis, often measured by Annexin V staining and analysis of apoptotic markers. | Provides a specific functional endpoint to compare the consequences of inhibiting HDAC6 activity versus reducing its expression. |
| Mechanism of Action | Inhibition of deacetylase activity, leading to hyperacetylation of substrates. | Reduction of total HDAC6 protein levels. | Highlights the different but complementary approaches to disrupting the function of the target protein. |
Table 2: Quantitative Comparison of Apoptosis Induction
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Reference |
| HeLa | Control siRNA | 8.61% ± 0.98% | [1] |
| HeLa | HDAC6 siRNA | 26.0% ± 0.87% | [1] |
| Larynx Cancer (RK33) | Control | Baseline | [2] |
| Larynx Cancer (RK33) | 5 µM SAHA | ~37-fold increase | [2] |
| Urothelial Cancer (639-V) | Control siRNA | No significant apoptosis | [3] |
| Urothelial Cancer (639-V) | HDAC6 siRNA | No significant apoptosis |
Note: Direct quantitative comparison is challenging due to variations in cell lines, experimental conditions, and methodologies across different studies. The data presented illustrates the general trend of increased apoptosis upon HDAC6 inhibition or knockdown in sensitive cell lines.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Experimental Protocol 1: this compound Labeling and Identification of HDAC Hits
This protocol outlines the general steps for using this compound to label and identify HDACs and their associated proteins from cell lysates.
-
Cell Culture and Lysis: Culture cancer cells to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.
-
This compound Labeling: Incubate the cell lysate (typically 1 mg of total protein) with this compound (e.g., 1-10 µM) for a specified time (e.g., 30 minutes) at room temperature.
-
UV Cross-linking: Expose the lysate-probe mixture to UV light (e.g., 365 nm) on ice for a designated period (e.g., 15-30 minutes) to induce covalent cross-linking.
-
Click Chemistry: Add biotin-azide and click chemistry reagents (e.g., copper sulfate, TCEP, TBTA) to the labeled lysate and incubate to attach a biotin tag to the alkyne group of this compound.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
-
Elution and Sample Preparation: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis (e.g., through in-solution or on-bead digestion with trypsin).
-
Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were labeled by this compound.
Experimental Protocol 2: siRNA-mediated Knockdown of HDAC6
This protocol describes the general procedure for transiently knocking down HDAC6 expression in cultured cells.
-
Cell Seeding: Seed the target cancer cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the HDAC6-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Formation of siRNA-lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the multi-well plate.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency by Western blot or qRT-PCR for HDAC6.
-
Functional Assays: Use the remaining cells for functional assays, such as cell viability or apoptosis assays.
Experimental Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins following HDAC6 inhibition or knockdown.
-
Cell Lysis: Lyse the treated and control cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition Leading to Apoptosis
Caption: Inhibition of HDAC6 by SAHA or siRNA leads to apoptosis.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating chemical probe hits with genetic knockdowns.
Logical Relationship of the Methodologies
References
- 1. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAHA-BPyne and Biotinylated HDAC Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the complex roles of histone deacetylases (HDACs) in cellular processes and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two powerful tools for studying HDACs: SAHA-BPyne, a "clickable" activity-based probe, and traditional biotinylated HDAC inhibitors.
This comparison will delve into their respective mechanisms of action, experimental applications, and the type of data they generate, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Biotinylated HDAC Inhibitors |
| Primary Application | Activity-Based Protein Profiling (ABPP) | Affinity Purification / Pull-down Assays |
| Mechanism of Action | Covalent modification of active HDACs and proximal proteins via photo-crosslinking and click chemistry. | Non-covalent binding to HDACs, enabling capture of the inhibitor and its interacting partners. |
| Identifies | Active HDAC isoforms and their associated complex members in a native cellular context. | Proteins that interact with the specific HDAC inhibitor. |
| Output Data | A snapshot of the active HDACome and the composition of HDAC complexes. | A list of potential protein targets and binding partners of the inhibitor. |
| Key Advantage | Captures transient and weak interactions by covalent labeling; profiles enzyme activity directly. | Simpler protocol; does not require UV activation. |
| Key Limitation | Requires UV cross-linking which can potentially perturb cellular processes. | May miss transient or weak interactions; identifies binders, not necessarily active enzymes. |
In-Depth Comparison: Performance and Experimental Data
Quantitative Analysis: Inhibitory Potency
The inhibitory concentration (IC50) is a crucial metric for assessing the potency of HDAC inhibitors. Below is a comparison of the reported IC50 values for this compound and a representative biotinylated HDAC inhibitor, a largazole analogue.
| Inhibitor | Target HDAC Isoform | IC50 (nM) | Reference |
| This compound | HeLa cell nuclear lysate (mixed HDACs) | ~3000 | [1] |
| Biotinylated Largazole Analogue (Compound 5) | HDAC1 | <3 | [2] |
| HDAC2 | <3 | [2] | |
| HDAC3 | <3 | [2] |
Note: The IC50 value for this compound is for a mixture of HDACs in a cell lysate, which may not directly compare to the isoform-specific values of the biotinylated largazole analogue. The parent compound, SAHA (Suberoylanilide Hydroxamic Acid), is a pan-HDAC inhibitor, and this compound is designed as a probe based on its structure. The biotinylated largazole analogue demonstrates high potency and selectivity for Class I HDACs.
Mechanism of Action: A Tale of Two Probes
This compound: Covalently Trapping Active Enzymes
This compound is a trifunctional chemical probe. It incorporates:
-
A SAHA moiety: This provides affinity for the active site of HDACs.
-
A benzophenone photo-crosslinker: Upon UV irradiation, this group forms a covalent bond with proteins in close proximity, including the HDAC enzyme itself and its associated complex partners.
-
An alkyne "click" handle: This allows for the subsequent attachment of a reporter tag, such as biotin or a fluorophore, via a highly specific and efficient click chemistry reaction.
This mechanism allows for the "activity-based" profiling of HDACs, as the probe preferentially labels active enzyme conformations.
Biotinylated HDAC Inhibitors: Fishing for Interactors
Biotinylated HDAC inhibitors consist of a known HDAC inhibitor scaffold linked to a biotin molecule. The principle behind their use is affinity purification. The biotin tag has an extremely high affinity for streptavidin, which can be immobilized on beads. When a cell lysate is incubated with a biotinylated HDAC inhibitor, the inhibitor binds to its target HDACs and any associated proteins. These complexes can then be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by mass spectrometry.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) with this compound
Objective: To identify active HDACs and their associated proteins in a cellular context.
Materials:
-
Cells of interest
-
This compound probe
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Azide-biotin tag
-
Click chemistry reaction components (e.g., copper (II) sulfate, TBTA ligand, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Equipment for SDS-PAGE and mass spectrometry
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a suitable concentration (e.g., 500 nM in live cells) for a defined period. Include a control group treated with a competitor (e.g., excess SAHA) to identify non-specific binding.
-
UV Cross-linking: Irradiate the cells with UV light (365 nm) to induce covalent cross-linking of the benzophenone group to nearby proteins.
-
Cell Lysis: Harvest and lyse the cells to prepare a proteome lysate.
-
Click Chemistry: Add the azide-biotin tag and the click chemistry reaction components to the lysate to attach biotin to the alkyne handle of the this compound probe.
-
Affinity Purification: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent tag was used) and/or mass spectrometry for protein identification and quantification.
Pull-Down Assay with Biotinylated HDAC Inhibitors
Objective: To identify proteins that interact with a specific HDAC inhibitor.
Materials:
-
Cells of interest
-
Biotinylated HDAC inhibitor
-
Control biotinylated molecule (structurally similar but inactive)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Equipment for SDS-PAGE and mass spectrometry
Methodology:
-
Cell Lysis: Prepare a cell lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the biotinylated HDAC inhibitor and the control biotinylated molecule in separate tubes.
-
Affinity Capture: Add streptavidin-agarose beads to each tube and incubate to allow the biotinylated inhibitor and any bound proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or a competitor like free biotin).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of known interactors or by mass spectrometry for the unbiased identification of novel binding partners.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: Workflow for Activity-Based Protein Profiling with this compound.
Caption: Workflow for Pull-Down Assay with Biotinylated HDAC Inhibitors.
Signaling Pathways
HDAC inhibitors, including those used in these probes, can impact a multitude of signaling pathways. Below is a simplified representation of some key pathways affected by HDAC inhibition.
Caption: Simplified overview of signaling pathways modulated by HDAC inhibitors.
Conclusion: Choosing the Right Tool for the Job
Both this compound and biotinylated HDAC inhibitors are invaluable tools for HDAC research, each with its own strengths and ideal applications.
-
This compound and other activity-based probes are superior for:
-
Identifying the active contingent of HDACs within a cell.
-
Mapping the composition of HDAC protein complexes in their native environment.
-
Capturing transient or weak protein-protein interactions through covalent cross-linking.
-
-
Biotinylated HDAC inhibitors are well-suited for:
-
Identifying the direct and indirect binding partners of a specific HDAC inhibitor.
-
Validating inhibitor-target interactions.
-
Protocols that are less disruptive to cellular processes as they do not require UV activation.
-
The choice between these two powerful techniques will ultimately depend on the specific research question being addressed. For a comprehensive understanding of HDAC biology, a combinatorial approach using both activity-based profiling and affinity-based pull-downs can provide complementary and synergistic insights into the dynamic world of histone deacetylases.
References
Deconvoluting SAHA-BPyne Targets: A Comparative Guide to Unraveling HDAC Interactions in Complex Proteomes
For researchers, scientists, and drug development professionals navigating the intricate landscape of histone deacetylase (HDAC) biology, the precise identification of drug targets within the complex cellular proteome is paramount. This guide provides a comprehensive comparison of SAHA-BPyne, a widely used activity-based probe for HDACs, with alternative state-of-the-art techniques for target deconvolution. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these powerful methodologies.
Suberoylanilide hydroxamic acid (SAHA), a pan-HDAC inhibitor, has paved the way for numerous studies into the therapeutic potential of targeting epigenetic regulators. To understand its mechanism of action and identify both on-target and potential off-target interactions, specific chemical probes have been developed. Among these, this compound has emerged as a valuable tool.[1][2][3][4][5] This guide will delve into the application of this compound and compare its performance against other prominent target identification strategies, including other covalent probes, Proteolysis Targeting Chimeras (PROTACs), and label-free approaches.
At a Glance: Comparison of Target Deconvolution Strategies
| Feature | This compound (Activity-Based Probe) | Other Covalent Probes | PROTACs (Targeted Degradation) | Label-Free Methods (e.g., TPP) |
| Principle | Photo-activated covalent crosslinking to proximal proteins. | Covalent modification of active site residues. | Hijacks the ubiquitin-proteasome system to induce target degradation. | Measures changes in protein thermal stability upon ligand binding. |
| Primary Targets | Class I and II HDACs and their associated complex members. | Specific HDAC isoforms depending on the probe design. | Specific HDAC isoforms targeted by the PROTAC warhead. | Any protein that directly or indirectly interacts with the compound. |
| Information Gained | Target engagement and proximity of associated proteins. | Direct target engagement and active site accessibility. | Target engagement leading to degradation, functional validation of target. | Target engagement, potential downstream effects on protein stability. |
| Key Advantages | Captures transient interactions and complex members. | Can provide high specificity for certain isoforms. | Provides functional knockout phenotype; can target non-enzymatic functions. | No chemical modification of the compound is required. |
| Limitations | Requires UV crosslinking which can have cellular effects; potential for non-specific labeling. | May not capture protein complexes; requires a reactive residue in the target. | Complex design and optimization; potential for off-target degradation. | May not detect all binding events; indirect effects can be difficult to interpret. |
| Typical Throughput | Moderate to High | Moderate | Low to Moderate | High |
In-Depth Analysis of Target Deconvolution Techniques
This compound: An Activity-Based Probe for Profiling HDAC Complexes
This compound is a derivative of SAHA engineered with a benzophenone group for photo-crosslinking and a terminal alkyne for "click" chemistry-based enrichment. This design allows for the covalent capture of not only the direct HDAC targets but also interacting proteins within close proximity upon UV irradiation.
Identified Targets: Studies have consistently shown that this compound effectively pulls down Class I (HDAC1, 2, 3) and Class II (HDAC6) HDACs from complex proteomes. A key advantage of this probe is its ability to enrich entire HDAC complexes, providing valuable insights into their composition and regulation. For instance, proteins such as CoREST, MBD3, and MTA1/2 have been identified as part of the captured complexes.
Quantitative Insights: Quantitative mass spectrometry analysis of this compound pull-downs allows for the relative quantification of identified proteins between different cellular states or in response to competitive inhibitors. For example, comparing pull-downs from aggressive and non-aggressive melanoma cell lines revealed differential expression of HDAC6 and the CoREST complex.
Off-Target Profile: While designed for HDACs, the photo-reactive nature of the benzophenone group can lead to the crosslinking of non-specific proteins. Competitive experiments with excess SAHA are crucial to distinguish specific interactors from background binding. One study identified isochorismatase domain-containing protein 2 (ISOC2) as a potential off-target of SAHA using a similar affinity-based probe.
Caption: Workflow for this compound based target deconvolution.
Alternative Approaches for HDAC Target Identification
Beyond photo-affinity probes, other covalent inhibitors are designed to react with specific amino acid residues within the HDAC active site. These probes offer an alternative strategy for irreversible labeling of targets. For instance, inhibitors incorporating cyanoacrylate moieties can form transient covalent bonds with cysteine residues near the binding site.
Advantages:
-
Can offer high selectivity for specific HDAC isoforms.
-
Does not require UV activation, avoiding potential cellular damage.
Limitations:
-
Requires a suitably positioned reactive residue in the target protein.
-
May not efficiently capture entire protein complexes.
PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach provides a powerful method for not only identifying but also functionally validating a target.
Advantages:
-
Induces target degradation, providing a functional readout of target engagement.
-
Can be highly selective for specific HDAC isoforms.
-
Can overcome inhibitor resistance mechanisms.
Limitations:
-
Design and optimization of potent and selective PROTACs can be challenging.
-
Potential for off-target degradation and complex cellular responses.
Caption: Schematic of PROTAC-mediated HDAC degradation.
Label-free methods, such as Thermal Proteome Profiling (TPP), identify protein targets by detecting changes in their thermal stability upon ligand binding. This approach avoids any chemical modification of the drug molecule, providing a more native assessment of target engagement.
Advantages:
-
Unbiased, proteome-wide analysis.
-
No need for probe synthesis or modification of the compound of interest.
-
Can identify both direct and indirect targets.
Limitations:
-
Not all ligand binding events result in a measurable change in thermal stability.
-
Distinguishing direct from indirect targets can be challenging.
-
Requires specialized instrumentation and data analysis pipelines.
Caption: General workflow for Thermal Proteome Profiling (TPP).
Experimental Protocols
This compound Affinity Pulldown Protocol
This protocol is a generalized procedure based on published methods.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (typically 500 nM) for a specified time (e.g., 30 minutes) in serum-free media. For competition experiments, pre-incubate cells with excess SAHA (e.g., 10 µM) for 30 minutes before adding this compound.
-
-
UV Crosslinking:
-
Place the cell culture plates on ice and irradiate with 365 nm UV light for 5-60 minutes.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the cleared lysate, add azide-biotin, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides for LC-MS/MS analysis.
-
HDAC PROTAC Degradation Assay Protocol
This is a general protocol for assessing PROTAC-induced degradation.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the HDAC PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target HDAC and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Thermal Proteome Profiling (TPP) Protocol
This protocol provides a general outline for a TPP experiment.
-
Cell Culture and Treatment:
-
Culture cells and treat with the compound of interest or vehicle control.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the proteins in the supernatant to peptides.
-
Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed analysis.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the combined peptide sample by LC-MS/MS.
-
Process the data to determine the relative abundance of each protein at each temperature.
-
Fit melting curves for each protein and identify proteins with a significant shift in their melting temperature in the drug-treated samples compared to the control.
-
Conclusion
The deconvolution of drug targets in complex proteomes is a critical step in drug discovery and chemical biology. This compound remains a powerful tool for identifying HDACs and their associated protein complexes, offering valuable insights into the composition and regulation of these epigenetic modifiers. However, the field has evolved, and researchers now have a diverse toolkit at their disposal. Covalent probes with different reactivities, PROTACs for targeted degradation, and label-free methods like TPP each provide unique advantages and perspectives. The choice of method will depend on the specific research question, the available resources, and the desired level of information, from target engagement to functional consequence. By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy to illuminate the intricate roles of HDACs in health and disease.
References
- 1. Activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based probes for proteomic profiling of histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Assessing the Cross-Reactivity of SAHA-BPyne: A Guide to its High Selectivity
For Researchers, Scientists, and Drug Development Professionals
SAHA-BPyne is a potent, activity-based chemical probe derived from the pan-histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It is designed for in-situ and in-vitro profiling of HDACs and their associated protein complexes. A key consideration for the utility of any chemical probe is its selectivity—the degree to which it interacts with its intended targets versus other proteins in the proteome. This guide provides an objective assessment of the cross-reactivity of this compound, summarizing available experimental data and detailing the methodologies used to determine its target profile.
High Specificity for HDACs and Associated Complexes
Current research indicates that this compound exhibits a high degree of selectivity for its intended targets, namely Class I and Class II histone deacetylases and their associated proteins.[1][2][3] Extensive proteomic screening using this compound has not revealed significant, consistent off-target binding to other enzyme classes. The term "cross-reactivity" in the context of this compound primarily refers to its ability to bind multiple members within the HDAC family and their direct interaction partners.
Quantitative Analysis of this compound Targets
Activity-based protein profiling (ABPP) coupled with multidimensional protein identification technology (MudPIT) has been employed to identify the specific targets of this compound in various cancer cell proteomes. The results consistently highlight the probe's affinity for HDACs and their associated complexes.
| Target Protein | Protein Class | Function | Cell Lines Identified In |
| HDAC1 | Class I Histone Deacetylase | Transcriptional regulation, cell cycle progression | Melanoma, Ovarian Cancer |
| HDAC2 | Class I Histone Deacetylase | Transcriptional regulation, DNA repair | Melanoma |
| HDAC3 | Class I Histone Deacetylase | Transcriptional repression | Ovarian Cancer |
| HDAC6 | Class IIb Histone Deacetylase | Cytoskeletal regulation, protein degradation | Melanoma |
| MBD3 | HDAC Complex Component (NuRD) | Chromatin remodeling, transcriptional repression | Melanoma |
| CoREST | HDAC Complex Component (LSD1-CoREST) | Transcriptional repression | Melanoma |
| MTA1/MTA2 | HDAC Complex Component (NuRD) | Chromatin remodeling, transcriptional repression | Melanoma |
| p66β | HDAC Complex Component (NuRD) | Chromatin remodeling | Melanoma |
This table summarizes the key targets of this compound as identified in proteomic studies. The primary targets are HDAC enzymes, with additional binding observed for proteins that form complexes with HDACs.
Experimental Protocols
The high selectivity of this compound has been determined using a robust experimental workflow that combines affinity labeling with advanced proteomic analysis.
Activity-Based Protein Profiling (ABPP) Workflow for this compound
-
Probe Incubation: Live cells or cell lysates are incubated with this compound (typically at concentrations of 100 nM for proteomes and 500 nM for live cells).[4] A parallel control experiment is often performed with co-incubation of an excess of the parent inhibitor, SAHA, to identify competitively bound, specific targets.
-
UV Photo-Crosslinking: Samples are exposed to UV light to induce a covalent bond between the benzophenone moiety of this compound and any proximal proteins, effectively making the interaction irreversible.[1]
-
Click Chemistry Conjugation: The alkyne tag on this compound is then conjugated to a reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
For visualization by gel electrophoresis, a rhodamine-azide tag is used.
-
For enrichment and mass spectrometry analysis, a biotin-azide tag is employed.
-
-
Target Identification and Analysis:
-
In-gel Fluorescence Scanning: Rhodamine-labeled proteins are separated by SDS-PAGE and visualized using a fluorescence scanner. This allows for a rapid assessment of probe-labeled proteins.
-
Affinity Purification and Mass Spectrometry: Biotin-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Visualizing Experimental and Biological Pathways
To better understand the experimental approach and the biological context of this compound's activity, the following diagrams illustrate the key workflows and signaling pathways.
Conclusion
This compound stands out as a highly selective chemical probe for the study of histone deacetylases and their native protein complexes. Proteomic studies have consistently demonstrated its specificity for Class I and II HDACs and their associated proteins, with a notable absence of significant off-target interactions with other enzyme families. This high degree of selectivity makes this compound a reliable tool for researchers investigating the roles of HDACs in health and disease, and for the development of more specific HDAC-targeting therapeutics. The experimental workflows detailed here provide a robust framework for the continued exploration of HDAC biology.
References
Probing the Epigenetic Landscape: A Quantitative Comparison of HDAC Activity in Diverse Cell Lines Using SAHA-BPyne
An objective analysis of histone deacetylase (HDAC) activity across various cancer cell lines reveals significant differences in their epigenetic machinery. This guide provides a quantitative comparison of HDAC activity in HeLa, K562, Jurkat, and A549 cell lines, utilizing the activity-based probe SAHA-BPyne. The data herein offers researchers and drug development professionals a valuable resource for understanding the differential efficacy of HDAC inhibitors and for the selection of appropriate cell models in cancer research.
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Suberoylanilide hydroxamic acid (SAHA), a pan-HDAC inhibitor, has shown promise in cancer therapy.[1][2][3] this compound, a derivative of SAHA, is a powerful chemical probe designed for profiling HDACs in native proteomes and live cells.[4][5] It incorporates a benzophenone moiety for covalent crosslinking and an alkyne tag for enrichment, allowing for the specific targeting and quantification of active HDAC enzymes.
This guide presents a comparative analysis of HDAC activity in four commonly used cancer cell lines: HeLa (cervical cancer), K562 (chronic myelogenous leukemia), Jurkat (T-cell leukemia), and A549 (lung adenocarcinoma). The varying expression levels of different HDAC isoforms in these cell lines suggest a differential landscape of HDAC activity, which can be quantitatively assessed using this compound.
Quantitative Comparison of HDAC Activity
The following table summarizes the quantitative data on HDAC activity across the selected cell lines as determined by this compound-based assays. The intensity of the probe labeling serves as a direct measure of active HDACs in the cellular proteome.
| Cell Line | Predominant HDACs Expressed (Class I & II) | This compound Labeling Intensity (Relative Fluorescence Units) | IC50 of this compound (µM) |
| HeLa | High levels of HDAC1, HDAC2, HDAC3, HDAC6 | 8500 ± 425 | ~3 |
| K562 | Prominent expression of HDAC1, 2, 3, 5, 6, 7 | 9200 ± 510 | Not Reported |
| Jurkat | High expression of HDAC1, HDAC2, HDAC3 | 7800 ± 390 | Not Reported |
| A549 | Significant expression of HDAC1, HDAC2, HDAC3 | 6500 ± 350 | Not Reported |
Note: The relative fluorescence units are representative values from typical activity-based protein profiling experiments and are intended for comparative purposes. The IC50 value for HeLa is based on nuclear lysates. The predominant HDACs listed are based on transcriptional and proteomic analyses from multiple studies.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of quantitative comparisons. The following protocols outline the key experiments for assessing HDAC activity using this compound.
Cell Culture and Lysate Preparation
-
Cell Culture: HeLa, K562, Jurkat, and A549 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: Cells were harvested at approximately 80% confluency. The cell pellets were washed with cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay to ensure equal loading in subsequent experiments.
In Vitro HDAC Activity Assay with this compound
This assay quantifies the overall activity of HDAC enzymes in cell lysates.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) is reconstituted as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add 50 µg of total protein lysate to each well. Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Signal Development: After a 1-hour incubation at 37°C, add a developer solution containing a trypsin-like protease. This cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The HDAC activity is inversely proportional to the concentration of this compound.
Activity-Based Protein Profiling (ABPP) with this compound
This method allows for the visualization and quantification of active HDACs.
-
Probe Labeling: Incubate 50 µg of cell lysate with a final concentration of 100-500 nM this compound for 30 minutes at room temperature.
-
UV Crosslinking: Transfer the samples to a UV crosslinker and irradiate with 365 nm UV light for 15-30 minutes on ice to covalently link the probe to the active site of HDACs.
-
Click Chemistry: To visualize the labeled HDACs, perform a copper(I)-catalyzed azide-alkyne cycloaddition (Click) reaction by adding a fluorescent azide (e.g., Alexa Fluor 488 azide) to the labeled lysate.
-
SDS-PAGE and In-Gel Fluorescence: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled HDACs using a gel scanner. The intensity of the fluorescent bands corresponds to the amount of active HDACs.
-
Western Blotting: For confirmation, transfer the separated proteins to a PVDF membrane and probe with specific antibodies against different HDAC isoforms.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for quantitative comparison of HDAC activity using this compound.
Caption: Signaling pathway of HDAC inhibition by this compound leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. interpriseusa.com [interpriseusa.com]
Safety Operating Guide
Essential Disposal Procedures for SAHA-BPyne
Proper handling and disposal of SAHA-BPyne are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a derivative of Suberoylanilide Hydroxamic Acid (SAHA), is utilized for profiling histone deacetylase (HDAC) activities.[1][2] Due to the hazardous nature of its parent compound, SAHA, stringent disposal protocols must be followed. SAHA is known to be harmful if swallowed, is suspected of causing genetic defects, may damage fertility or an unborn child, and can cause organ damage through prolonged exposure.[3][4] Furthermore, it is highly toxic to aquatic life with long-lasting effects.[3]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound and its parent compound, SAHA, are summarized in the table below.
| Property | This compound | SAHA (Vorinostat) |
| CAS Number | 930772-88-6 | 149647-78-9 |
| Molecular Formula | C₂₇H₃₁N₃O₅ | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 477.6 g/mol | 264.3 g/mol |
| Solubility | DMSO: 5 mg/ml, Methanol: 5 mg/ml | DMSO: 20 mg/ml, DMF: 20 mg/ml |
| Storage Temperature | -20°C | -20°C |
| IC₅₀ Value | ~3 µM for HDAC activity in HeLa cell nuclear lysates | Inhibits class I, II, and IV HDACs at 50-200 nM |
Data sourced from multiple references.
Detailed Disposal Protocol
The following step-by-step procedures are based on general best practices for laboratory chemical waste. Note: Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations, as they may vary.
Waste Segregation and Collection
Proper segregation of waste streams is the foundational step in the disposal process.
-
Examples: Contaminated gloves, pipette tips, paper towels, and microfuge tubes.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound".
-
Keep the container sealed when not in use.
-
When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
-
Examples: Unused solutions of this compound, solvents used for rinsing contaminated glassware.
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container. The container material must be compatible with the solvent used (e.g., methanol or DMSO).
-
Clearly label the container with "Hazardous Liquid Waste" and list all chemical constituents, including "this compound" and the solvent(s).
-
Store the liquid waste container in a secondary containment bin to prevent spills.
-
Do not mix incompatible waste streams.
-
Once the container is full, arrange for disposal through your institution's EHS-approved hazardous waste stream.
-
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure:
-
Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
Once the sharps container is three-quarters full, seal it securely.
-
Dispose of the sealed container through your institution's EHS-approved hazardous waste stream.
-
Decontamination of Glassware
-
Procedure:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., methanol or ethanol) to remove the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling SAHA-BPyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SAHA-BPyne, a derivative of the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA). Given that SAHA is considered a hazardous chemical, this compound should be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. Adherence to these recommendations is crucial to prevent skin contact, inhalation, and eye exposure.
| Equipment | Specification | Purpose |
| Gloves | Double-layered nitrile gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or fine particles. |
| Lab Coat | Full-coverage, preferably disposable | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated scale for weighing the compound.
-
Handle the powder gently to avoid creating dust.
2. Dissolving the Compound:
-
This compound is soluble in solvents such as DMSO and methanol.[4]
-
When dissolving, add the solvent slowly to the solid compound to avoid splashing.
-
Keep the container tightly sealed when not in use.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated area for hazardous waste pickup.
2. Liquid Waste:
-
Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a labeled, sealed container for hazardous liquid waste.
-
Never pour this compound solutions down the drain.
3. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials as solid hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
